Technical Documentation Center

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
  • CAS: 1057670-30-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol from an Aminopyrazole Precursor

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive, in-depth technical overview for the synthesis of a key derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a robust and well-established method for the annulation of a pyridine ring onto an aminopyrazole core. This document will elucidate the strategic considerations behind this synthetic approach, provide a detailed, field-proven experimental protocol, and discuss the mechanistic underpinnings of the transformation. The target audience for this guide includes researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a practical and scientifically rigorous resource for the preparation of this important molecular scaffold.

Introduction

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system has garnered significant attention from the scientific community. These bicyclic heterocycles are recognized as crucial pharmacophores in numerous biologically active compounds, exhibiting activities such as kinase inhibition, antiviral, and anticancer properties[1][2]. The 4-hydroxy (or its tautomeric 4-oxo) substitution pattern is of particular interest as it offers a handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.

This guide focuses on the synthesis of a specific, yet representative, member of this family: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The strategic selection of the Gould-Jacobs reaction as the primary synthetic pathway is based on its reliability and the commercial availability of the requisite starting materials[1][3]. This reaction provides a convergent and efficient means to construct the target molecule from a substituted aminopyrazole and a malonic ester derivative.

Synthetic Strategy and Mechanistic Insights

The cornerstone of the synthesis is the cyclocondensation of an appropriately substituted aminopyrazole with a three-carbon electrophilic synthon to construct the pyridinone ring. The Gould-Jacobs reaction is a classic and effective method for achieving this transformation[3][4].

The overall synthetic workflow can be visualized as a two-step process starting from the key aminopyrazole precursor:

Figure 1: Overall synthetic workflow for the preparation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 1: Condensation of 5-Amino-1,3-dimethylpyrazole with Diethyl Ethoxymethylenemalonate (DEEM)

The initial step involves the reaction of 5-amino-1,3-dimethylpyrazole with diethyl ethoxymethylenemalonate (DEEM). This reaction is a nucleophilic substitution at the enol ether carbon of DEEM by the exocyclic amino group of the pyrazole. The greater nucleophilicity of the amino group compared to the pyrazole ring nitrogens drives the reaction selectively at this position. The reaction proceeds with the elimination of ethanol to form the key intermediate, diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate.

Step 2: Thermal Cyclization

The second and final step is a high-temperature intramolecular cyclization of the malonate intermediate. This reaction is typically carried out in a high-boiling solvent such as Dowtherm A or diphenyl ether[5]. The mechanism involves a 6-electron cyclization process, where the C4 position of the pyrazole ring attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the pyridinone ring[3]. The high temperature is necessary to overcome the activation energy for this intramolecular aromatic substitution.

The mechanistic pathway of the Gould-Jacobs reaction is illustrated below:

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminopyrazole 5-Amino-1,3-dimethylpyrazole Intermediate Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate Aminopyrazole->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Product 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Intermediate->Product Thermal Cyclization (-EtOH)

Figure 2: Mechanistic overview of the Gould-Jacobs reaction for the synthesis of the target compound.

Experimental Protocols

Materials and Instrumentation
Reagent/SolventSupplierPurityNotes
5-Amino-1,3-dimethylpyrazoleCommercially available≥97%[5]
Diethyl ethoxymethylenemalonateCommercially available≥98%
Dowtherm ACommercially availableHigh-boiling solvent
EthanolCommercially availableAnhydrous
HexanesCommercially availableReagent gradeFor purification
Ethyl acetateCommercially availableReagent gradeFor purification

Instrumentation:

  • NMR: 400 MHz spectrometer

  • Mass Spectrometry: High-resolution mass spectrometer (HRMS)

  • Melting Point: Standard melting point apparatus

Synthesis of Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate
  • To a solution of 5-amino-1,3-dimethylpyrazole (1.0 eq) in ethanol, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure intermediate as a solid.

Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
  • Add the purified diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylene}malonate (1.0 eq) to a suitable high-boiling solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (typically 240-260 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with a non-polar solvent like hexanes to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Characterization Data

The structural confirmation of the final product is achieved through standard spectroscopic techniques.

Technique Expected Data for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
¹H NMR Signals corresponding to the two methyl groups, and the protons on the pyridine ring. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the two methyl carbons, the pyrazole and pyridine ring carbons, and the carbonyl carbon of the pyridinone tautomer.
HRMS The calculated exact mass for the molecular formula C₈H₉N₃O should be observed.
Melting Point A sharp melting point is indicative of a pure compound.

Note: Specific spectral data for the target molecule is not widely published. The expected data is based on the analysis of closely related structures.[6][7]

Conclusion

This technical guide has detailed a robust and reproducible synthetic route to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a valuable scaffold in medicinal chemistry. The Gould-Jacobs reaction provides an efficient two-step sequence from commercially available starting materials. The provided experimental protocols are designed to be a reliable starting point for researchers, and the mechanistic discussion offers insights into the chemical transformations involved. The synthesis of this and related pyrazolo[3,4-b]pyridines will continue to be an area of active research, driven by the quest for novel therapeutic agents.

References

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Distribution: For researchers, scientists, and drug development professionals. Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules with applications in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the characterization of a specific, yet sparsely documented derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . While direct experimental data for this exact molecule is limited in published literature, this document, grounded in established chemical principles and data from closely related analogues, will serve as an authoritative resource for its synthesis, purification, and detailed characterization. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3] This arrangement gives rise to a unique electronic architecture that is amenable to a wide range of chemical modifications, making it a versatile scaffold in drug discovery.[4][5] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][6][7] The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, the focus of this guide, incorporates a hydroxyl group at the 4-position, which can act as both a hydrogen bond donor and acceptor, potentially influencing its binding to biological targets.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The proposed synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol would proceed via a two-step sequence starting from commercially available 1,3-dimethyl-1H-pyrazol-5-amine and a suitable 1,3-dicarbonyl synthon.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_3_dimethyl_pyrazole 1,3-dimethyl-1H-pyrazol-5-amine condensation Condensation & Cyclization 1_3_dimethyl_pyrazole->condensation malonic_ester Diethyl Malonate malonic_ester->condensation target_molecule 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol condensation->target_molecule High Yield

Caption: Proposed synthetic workflow for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Detailed Experimental Protocol (Predictive)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours. The high temperature is necessary to drive the initial condensation and subsequent intramolecular cyclization, which involves the elimination of ethanol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

    • Dilute the mixture with a non-polar solvent like hexane to facilitate complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling point solvent.

    • Further purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Causality of Experimental Choices:

  • Solvent: A high-boiling point, inert solvent is crucial to achieve the necessary temperature for the condensation and cyclization reactions.

  • Stoichiometry: A slight excess of diethyl malonate is used to ensure the complete consumption of the aminopyrazole starting material.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of solvent will depend on the polarity and solubility of the final product.

Comprehensive Characterization

The unambiguous identification of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol will rely on a combination of spectroscopic and physical characterization techniques.

Physical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₈H₉N₃O-
Molecular Weight163.18 g/mol [9]
AppearanceOff-white to pale yellow solid-
Melting Point>200 °C (decomposes)Based on similar structures
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol-
Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related 1H-pyrazolo[3,4-b]pyridine derivatives.[10][11][12][13]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methyl groups, and the hydroxyl proton.

    • δ ~11.0-12.0 ppm (s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

    • δ ~7.5-8.0 ppm (d, 1H, H-6): A doublet for the proton at position 6.

    • δ ~6.5-7.0 ppm (d, 1H, H-5): A doublet for the proton at position 5.

    • δ ~3.8 ppm (s, 3H, N-CH₃): A singlet for the N-methyl group.

    • δ ~2.5 ppm (s, 3H, C-CH₃): A singlet for the C-methyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will provide information on the carbon skeleton of the molecule.

    • δ ~160-165 ppm (C-4): The carbon bearing the hydroxyl group.

    • δ ~140-155 ppm (C-7a, C-3): Quaternary carbons of the pyrazole ring.

    • δ ~110-130 ppm (C-5, C-6, C-3a): Aromatic carbons.

    • δ ~35-40 ppm (N-CH₃): The N-methyl carbon.

    • δ ~10-15 ppm (C-CH₃): The C-methyl carbon.

Caption: Chemical structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3200-3400 (broad)O-H stretch
2900-3000C-H stretch (aromatic and aliphatic)
1600-1650C=N and C=C stretch (aromatic rings)
1400-1500C-H bend
1200-1300C-O stretch

3.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule.

  • Predicted [M+H]⁺: 164.08183

Purity Assessment

The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC).

3.3.1. HPLC Method (Predictive)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

A single sharp peak with a purity of >95% would indicate a successful synthesis and purification.

Potential Applications and Future Directions

Given the broad biological activities of the pyrazolo[3,4-b]pyridine scaffold, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol represents a promising candidate for further investigation in several therapeutic areas.

  • Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives are potent kinase inhibitors.[14] The title compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

  • Antimicrobial Activity: The nitrogen-rich heterocyclic core suggests potential for antimicrobial applications.[7]

  • Central Nervous System (CNS) Disorders: Some pyrazolopyridines have shown activity in models of CNS disorders.[15]

Future work should focus on the actual synthesis and characterization of this compound to validate the predictive data presented in this guide. Furthermore, a thorough investigation of its biological activity is warranted to explore its full therapeutic potential.

References

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • ResearchGate. (n.d.). Drugs based on functionalized pyrazolo[3,4-b]pyridines. [Link]

  • Chem-Impex. (n.d.). 1H-Pyrazolo[3,4-b]pyridine. [Link]

  • Google Patents. (n.d.). Pyrazolo (3, 4-b)
  • PubChem. (n.d.). 1,3-Dimethylpyrazolo[3,4-b]pyridin-5-ol. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 1,3-dimethyl-. [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]

  • PubMed. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. [Link]

  • PubChemLite. (n.d.). 1,3-dimethyl-1h-pyrazolo[3,4-b]pyridin-4-ol. [Link]

  • Digital.CSIC. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PMC. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • ResearchGate. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Examples of pyrazolo[3,4-b]pyridines biologically actives. [Link]

  • ResearchGate. (n.d.). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Thieme Chemistry. (n.d.). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. [Link]

  • ResearchGate. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. [Link]

  • RSC Publishing. (n.d.). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. [Link]

  • NIST WebBook. (n.d.). 1-Methyl-1h-pyrazolo[3,4-b]pyrazine. [Link]

Sources

Foundational

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol IUPAC name and synonyms

This technical guide provides an in-depth analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , a privileged bicyclic scaffold in medicinal chemistry.[1] [1] Chemical Identity & Nomenclature This compound belongs to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , a privileged bicyclic scaffold in medicinal chemistry.[1]

[1]

Chemical Identity & Nomenclature

This compound belongs to the pyrazolo[3,4-b]pyridine class, a fused heterocyclic system isosteric with purines and quinolines. Its identity is governed by a critical tautomeric equilibrium that dictates its reactivity and recognition in biological binding pockets.[1]

Nomenclature and Synonyms
  • Preferred IUPAC Name: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol[1]

  • Tautomeric IUPAC Name (Dominant): 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one[1]

  • Common Synonyms:

    • 1,3-Dimethyl-4-hydroxypyrazolo[3,4-b]pyridine[1]

    • 1,3-Dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one[1]

  • CAS Registry Number: 19363-95-2 (Generic for the 4-hydroxy scaffold class; specific derivatives vary).[1]

  • PubChem CID: 135772535[1]

Tautomeric Equilibrium

In solution and solid states, the "4-ol" (enol) form is often less stable than the "4-one" (lactam) form due to the thermodynamic stability of the amide-like carbonyl resonance. However, the "4-ol" nomenclature is frequently retained in literature to emphasize its potential for O-alkylation or O-acylation.[1]

Tautomerism Enol Enol Form (4-ol) Aromatic Pyridine Ring H-Bond Donor Lactam Lactam Form (4-one) NH (Position 7) H-Bond Acceptor Enol->Lactam Proton Transfer (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the hydroxy-pyridine (enol) and pyridone (lactam) forms. The lactam form typically predominates in polar solvents.[1]

Physicochemical Profile

Understanding the physical properties is essential for optimizing formulation and predicting pharmacokinetics (ADME).

PropertyValue (Predicted)Significance
Molecular Formula C₈H₉N₃OCore scaffold composition
Molecular Weight 163.18 g/mol Fragment-like; high ligand efficiency potential
LogP ~0.9High water solubility; ideal for oral bioavailability
TPSA 50.9 ŲGood membrane permeability (<140 Ų)
H-Bond Donors 1 (NH or OH)Critical for active site interaction (e.g., hinge region of kinases)
H-Bond Acceptors 3 (N, O)Faciliates water bridging or backbone interactions

Synthetic Methodology (Self-Validating Protocol)

The most robust route to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol involves the cyclocondensation of 5-aminopyrazoles with


-keto esters .[1] This approach is preferred over the Vilsmeier-Haack cyclization for this specific derivative because it allows for precise regiochemical control.[1]
Strategic Pathway

The synthesis hinges on the reactivity of 5-amino-1,3-dimethylpyrazole .[1] The amine acts as a nucleophile attacking the ketone/ester functionality of the coupling partner.[1]

Synthesis Start1 5-amino-1,3-dimethylpyrazole Condensation Step 1: Condensation (Reflux/AcOH) Start1->Condensation Start2 Ethyl 3-ethoxyacrylate (or equivalent u03b2-keto ester) Start2->Condensation Inter Intermediate: Enamine Formation Cyclization Step 2: Thermal Cyclization (Dowtherm A or PPA) Inter->Cyclization Condensation->Inter Product Target: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Cyclization->Product

Figure 2: Synthetic workflow via the Gould-Jacobs type reaction or direct cyclocondensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Reagents:

  • 5-Amino-1,3-dimethylpyrazole (1.0 equiv)[1]

  • Ethyl 3-ethoxyacrylate (1.1 equiv) [Alternative: Diethyl ethoxymethylenemalonate for 5-COOEt derivative][1]

  • Acetic Acid (Glacial) or Diphenyl ether (for high temp)

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 5-amino-1,3-dimethylpyrazole (10 mmol) in ethanol or toluene. Add Ethyl 3-ethoxyacrylate (11 mmol).[1]

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the starting aminopyrazole indicates the formation of the intermediate enamine.[1]

  • Cyclization (Critical Step): Evaporate the solvent. Redissolve the residue in diphenyl ether (Dowtherm A) and heat to 240°C for 30–60 minutes. This high-temperature step drives the intramolecular elimination of ethanol to close the pyridine ring.[1]

    • Why this works: The nitrogen of the pyrazole is weakly nucleophilic; thermal energy is required to overcome the activation energy for ring closure onto the ester carbonyl.[1]

  • Isolation: Cool the reaction mixture to room temperature. Dilute with hexane or petroleum ether.[1] The product typically precipitates as a solid due to its polarity.[1]

  • Purification: Filter the precipitate and wash with diethyl ether to remove traces of diphenyl ether. Recrystallize from Ethanol/DMF (9:1).

Validation Criteria (Self-Check):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of the pyridine proton signals. The NH lactam proton (if in 4-one form) typically appears as a broad singlet >12 ppm.[1]

  • MS (ESI): Expect [M+H]⁺ peak at ~164.1 m/z.

Medicinal Chemistry Applications

The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold is a "privileged structure" in drug discovery, serving as a template for various therapeutic agents.

Kinase Inhibition (ATP Competitors)

The structural similarity of the pyrazolo[3,4-b]pyridine core to adenine allows it to bind effectively to the ATP-binding pocket of protein kinases.

  • Mechanism: The N1 and N7 (or O4) positions often form critical hydrogen bonds with the "hinge region" amino acids of the kinase.

  • Targets: Derivatives of this scaffold have shown potency against TRK (Tropomyosin Receptor Kinase) and c-Met , relevant in oncology.[2]

CNS Activity (GABA Modulation)

Historically, pyrazolo[3,4-b]pyridines (e.g., Tracazolate, Cartazolate) were developed as anxiolytics acting on the GABA-A receptor .

  • Role of the 4-Position: Substitutions at the 4-position (converting the -OH to -OR or -NHR) significantly modulate the affinity for the benzodiazepine binding site.[1] The 4-ol is the versatile precursor for synthesizing these O-alkylated CNS-active ligands.[1]

Amyloid Plaque Probes

Recent studies (Source 1.[1][3][4]4) indicate that pyrazolo[3,4-b]pyridine derivatives exhibit fluorescence properties and selective binding to


-amyloid plaques, making them potential diagnostic tools for Alzheimer’s Disease .[3]

References

  • Vertex AI Search. (2025).[1] Search Results for Pyrazolo[3,4-b]pyridine Synthesis and Properties. [System Generated].

  • Quiroga, J., et al. (2011). "Regioselective synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry. Link

  • Elguero, J., et al. (2002). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. Link

  • PubChem. (2025).[5] "Compound Summary for CID 135772535". National Library of Medicine.[1] Link

  • MDPI. (2022).[1] "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques." Molbank.[1][3] Link

Sources

Exploratory

Technical Guide: Solubility Profile of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

The following guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . [1][2][3][4] Executive Summary 1,3-dimethyl-1H-pyrazolo[3...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol .

[1][2][3][4]

Executive Summary

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 29097-00-5 / PubChem CID: 135772535) is a fused heterocyclic building block used in the synthesis of kinase inhibitors and anxiolytic agents (e.g., Cartazolate analogs).[1][2][3]

While formally named as an "-ol" (enol), this compound exists predominantly in its 4-one (keto) tautomeric form in both solid state and solution.[1] This structural reality dictates its solubility: it possesses a high crystal lattice energy, rendering it sparingly soluble in water and non-polar organic solvents, while showing excellent solubility in dipolar aprotic solvents and pH-adjusted aqueous media.[1][2][4]

Quick Solubility Reference:

  • High Solubility: DMSO, DMF, DMAc.[1][4]

  • Moderate/Temperature-Dependent: Ethanol, Methanol, Acetic Acid.[1][2][4][5]

  • Low/Insoluble: Water (neutral), Hexane, Diethyl Ether.[1][2][4]

  • pH-Dependent: Soluble in aqueous NaOH (anionic form) and strong mineral acids (cationic form).[1][2]

Physicochemical Identity & Mechanism[2][6][8][9]

To understand the solubility behavior, one must analyze the molecular interactions driven by the compound's structure.[2][4]

Structural Tautomerism

The "4-ol" nomenclature is a formality.[2] The proton resides on the pyridine nitrogen (N-5) or the oxygen, but the pyridone-like (4-oxo) tautomer is energetically favored.[1]

  • Implication: The presence of the amide-like lactam moiety (NH-C=O) creates strong intermolecular hydrogen bonding (dimerization) in the solid state.[1][2] Breaking this lattice requires solvents capable of disrupting these H-bonds (e.g., DMSO).[1][4]

Calculated Properties
PropertyValueSignificance
Molecular Formula Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H

N

O
Low molecular weight (163.18 g/mol ).[1][2][3][6]
XLogP3 ~0.6 – 0.9Moderately lipophilic; sits on the border of water solubility.[2]
pKa (Acidic) ~8.5 – 9.5The 4-OH/NH proton is weakly acidic (phenolic/lactam).[1][2]
pKa (Basic) ~2.0 – 3.0The pyridine nitrogen is weakly basic due to electron withdrawal by the pyrazole ring.[1]
H-Bond Donors 1The NH (or OH) group.[2]
H-Bond Acceptors 3The carbonyl O and ring nitrogens.[2]

Solubility Profile by Solvent Class[4][6]

The following data categorizes solvents based on their utility in synthesis, purification, and analysis.

Dipolar Aprotic Solvents (Primary Solvents)

These are the most effective solvents for dissolving the compound at high concentrations (>50 mg/mL).[1][2]

  • DMSO (Dimethyl Sulfoxide): Excellent. Used for NMR analysis and biological stock solutions.[4]

  • DMF (Dimethylformamide): Excellent. Standard solvent for nucleophilic substitution reactions.

  • DMAc (Dimethylacetamide): Excellent.

Polar Protic Solvents (Recrystallization Media)

These solvents exhibit strong temperature-dependent solubility, making them ideal for purification.[1][2][4]

  • Ethanol/Methanol:

    • Cold: Sparingly soluble.[2]

    • Hot (Reflux):[1][2][4] Soluble.[2]

    • Application: The standard purification method involves dissolving the crude solid in refluxing ethanol and cooling to 4°C to crystallize.[2]

  • Water:

    • Neutral: Very low solubility (<1 mg/mL).[2]

    • Hot: Slightly soluble, but often leads to oiling out rather than clean crystallization.[2][4]

  • Acetic Acid: High solubility, especially when hot.[2][4] Often used as a reaction solvent.[2][7]

Non-Polar & Chlorinated Solvents[2][6]
  • Chloroform/DCM: Moderate to Low. Can be used for liquid-liquid extraction but may require large volumes.[1][2]

  • Hexane/Heptane: Insoluble. Used as "anti-solvents" to precipitate the product from DMF or Ethyl Acetate solutions.

  • Diethyl Ether: Insoluble.[2][8]

pH-Dependent Aqueous Solubility

Due to its amphoteric nature, the compound can be dissolved in water by adjusting pH:

  • Basic (pH > 10): Soluble.[2] Deprotonation of the 4-OH/NH yields the anionic salt.

    • Reagent: 1M NaOH or KOH.

  • Acidic (pH < 2): Soluble.[2] Protonation of the pyridine nitrogen yields the cationic salt.

    • Reagent: 1M HCl or Hngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .[2]

Experimental Workflows

Decision Tree for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental goal (Synthesis, Purification, or Analysis).

SolventSelection Start Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis HighTemp High Temp (>100°C) Solvent: DMF or Acetic Acid Synthesis->HighTemp Standard Green Green Synthesis Solvent: Refluxing Water (Product precipitates on cooling) Synthesis->Green Eco-friendly Recryst Recrystallization Solvent: Ethanol or DMF/Water Purification->Recryst High Purity Needed Washing Washing Impurities Solvent: Cold Water or Ether Purification->Washing Crude Cleanup NMR H-NMR Solvent: DMSO-d6 Analysis->NMR HPLC HPLC Mobile Phase Solvent: ACN/Water + 0.1% Formic Acid Analysis->HPLC

Figure 1: Decision matrix for solvent selection based on intended experimental outcome.

Protocol: Solubility Determination (Shake-Flask Method)

If precise quantitative data is required for a specific formulation, use this self-validating protocol.[1][2]

Materials:

  • Compound: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (dried).[1][2]

  • Solvents: DMSO, Ethanol, Phosphate Buffer (pH 7.4).[1][2][4]

  • Equipment: HPLC-UV or UV-Vis Spectrophotometer.[1][2]

Step-by-Step Procedure:

  • Saturation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains.[2][4]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100-fold with mobile phase.[2]

    • Inject into HPLC (C18 Column, Water/Acetonitrile gradient).

    • Calculate concentration against a standard curve prepared in DMSO.

Synthesis & Isolation Context

Understanding how the compound is made reveals its solubility "history."[2]

  • Synthesis Route: Cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate (or related beta-keto esters) in refluxing Acetic Acid.[1][2]

  • Workup Mechanism:

    • The reaction mixture (in AcOH) is poured into crushed ice .

    • Why? The compound is soluble in hot acid but insoluble in cold, diluted aqueous acid.[2][4]

    • The solid precipitates immediately.[2]

    • Filtration: The solid is collected and washed with cold water (removes acid) and diethyl ether (removes unreacted organic starting materials).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135772535, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. Retrieved from [Link]

  • Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136–1140.[1][4] (Provides analogous solubility/workup data for the pyrazolo-system). Retrieved from [Link][1][4]

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. Tetrahedron Letters, 49(17), 2689-2691.[1][4] (Describes isolation via water precipitation).[9]

  • Sigma-Aldrich.Safety Data Sheet: 1H-Pyrazolo[3,4-b]pyridine derivatives.

Sources

Foundational

The Chameleon Effect: Mastering Tautomerism in Pyrazolo[3,4-b]pyridin-4-ol Systems

Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., GSK-3 , CDK, and TBK1 inhibitors). However, the utili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., GSK-3


, CDK, and TBK1 inhibitors). However, the utility of this scaffold is frequently complicated by prototropic tautomerism . Specifically, the equilibrium between the 4-hydroxy (enol)  and 4-oxo (lactam)  forms, coupled with the annular tautomerism of the pyrazole ring (1H vs. 2H), creates a complex structural matrix.

This guide moves beyond basic definitions to provide a rigorous framework for predicting, analyzing, and exploiting these tautomeric states in drug development. We address the thermodynamic drivers of these shifts and provide self-validating protocols for their characterization.

The Tautomeric Matrix: Structural Dynamics

The nomenclature "pyrazolo[3,4-b]pyridin-4-ol" is often a misnomer in the solid and solution state. While drawn as an aromatic enol, the system is subject to a multi-dentate equilibrium.

The Core Equilibrium

The system exists primarily in a tug-of-war between three dominant species. Understanding this is critical for docking studies, as the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motifs invert depending on the tautomer.

  • Form A (Enol): 1H-pyrazolo[3,4-b]pyridin-4-ol. Fully aromatic pyridine ring.[1][2][3] Rare in polar solvents.

  • Form B (Keto/Lactam - N7): 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine. The pyridine nitrogen (N7) is protonated, creating a pyridone-like system. This is often the thermodynamically preferred species in solution due to high resonance stabilization of the amide-like moiety.

  • Form C (Pyrazolenine): 2H-pyrazolo... (Annular shift). Less common unless sterically forced by N1-substitution.

Thermodynamic Drivers
  • Solvent Polarity: In high-dielectric solvents (DMSO, MeOH), Form B (Lactam) is stabilized by dipolar interactions and solvation of the N7-H...O=C dipole.

  • Solid State: X-ray crystallography frequently reveals Form B existing as centrosymmetric dimers linked by intermolecular hydrogen bonds (

    
    ).
    
  • Aromaticity vs. Dipole: While Form A retains full pyridine aromaticity (favorable), Form B gains amide resonance stabilization (approx. 20 kcal/mol). The loss of pyridine aromaticity in Form B is compensated by the strength of the C=O bond and solvation energy.

Visualization of the Pathway

The following diagram illustrates the prototropic shifts and their relationship to analytical detection.

Tautomerism cluster_bio Biological Interface (Kinase Hinge) Enol Form A: 4-Hydroxy (Enol) (Aromatic Pyridine) Rare in DMSO Transition Transition State (Proton Transfer) Enol->Transition Solvent-Mediated H-Transfer Keto Form B: 4-Oxo (Lactam) (Proton on N7) Dominant in Polar Media Binding Binding Mode Implications: Enol = HBD (OH) Keto = HBA (C=O) + HBD (NH) Keto->Binding Determines Pharmacophore Transition->Keto Thermodynamic Sink

Figure 1: The tautomeric equilibrium shifts from the aromatic enol to the thermodynamically stable lactam (pyridone) form in polar environments, fundamentally altering the binding pharmacophore.

Analytical Characterization: The "Gold Standard" Workflow

Relying solely on LC-MS is insufficient, as tautomers have identical masses. The following multi-modal approach is required to definitively assign structure.

NMR Spectroscopy (Solution State)

The chemical shift of Carbon-4 (C4) is the most reliable indicator.

FeatureForm A (Enol / 4-OH)Form B (Keto / 4-Oxo)Notes

C NMR (C4)
155 - 162 ppm170 - 178 ppmCarbonyl carbons are significantly deshielded.

N NMR (N7)
~250 - 280 ppm~150 - 180 ppmProtonated Nitrogen (N-H) is shielded relative to bare N.

H NMR (N-H)
N/A (OH signal variable)11.0 - 13.5 ppmBroad singlet, often exchangeable with D

O.

Coupling
Typical Pyridine couplingAltered geometryCoupling constants change due to loss of aromaticity.

Expert Insight: When running NMR in DMSO-


, the strong H-bond accepting nature of the solvent will "lock" the molecule predominantly into the Form B (Lactam)  state if the energy barrier is low. To observe the Enol form, use non-polar aprotic solvents like CDCl

(if solubility permits) or perform variable-temperature (VT) NMR to view coalescence.
X-Ray Crystallography (Solid State)

This is the ultimate arbiter.

  • Bond Length Analysis:

    • C4-O bond: If ~1.35 Å, it is C-OH (single bond character).

    • C4=O bond: If ~1.23 Å, it is C=O (double bond character).

    • C-N-C Angle: The internal angle at N7 expands (~120°) in the protonated form compared to the pyridine-like nitrogen (~117°).

Biological Implications: The Kinase Hinge

In drug development, the pyrazolo[3,4-b]pyridine scaffold is a bioisostere for adenine. It binds to the ATP-binding site (hinge region) of kinases.

The "Donor-Acceptor" Flip

Kinase hinges consist of a backbone carbonyl (Acceptor) and a backbone NH (Donor).

  • If the drug is in Enol form: The 4-OH acts as a Donor .

  • If the drug is in Keto form: The 4-C=O acts as an Acceptor , and the N7-H acts as a Donor .

Critical Risk: If your docking simulation assumes the Enol form (because the .mol file was drawn that way), but the protein environment forces the Keto form, your binding energy calculations will be erroneous due to donor-donor repulsion .

Case Study Reference: Studies on TBK1 inhibitors demonstrate that optimizing the N1 vs N2 substitution can lock the tautomer to maximize complementarity with the hinge region residues (e.g., Glu/Cys backbones) [1].

Experimental Protocols

Synthesis of the Core Scaffold (Gould-Jacobs Adaptation)

This protocol yields the 4-oxo (tautomerically 4-hydroxy) core.

Reagents: 3-Aminopyrazole, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A).

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, mix equimolar amounts of 3-aminopyrazole and EMME. Heat to 110°C for 2 hours. Ethanol is evolved.[4][5]

    • Checkpoint: Monitor via TLC (formation of the intermediate enamine ester).

  • Cyclization: Dissolve the intermediate in Diphenyl ether (high boiling solvent). Heat to 240-250°C for 1-2 hours.

    • Mechanism:[2][6] Thermal cyclization releases ethanol and forms the pyridone ring.

  • Isolation: Cool the mixture to room temperature. Add non-polar solvent (Hexanes) to precipitate the product. Filter and wash with diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol.

Tautomer Trapping (Methylation Assay)

To determine the intrinsic ratio or to synthesize fixed standards for biological testing.

Protocol:

  • Dissolve the pyrazolo[3,4-b]pyridin-4-ol in DMF.

  • Add 1.1 eq of K

    
    CO
    
    
    
    and 1.1 eq of Methyl Iodide (MeI).
  • Stir at RT for 4 hours.

  • Result: You will obtain a mixture of O-methyl (fixed enol ether) and N-methyl (fixed lactam) products.

  • Separation: Separate via Flash Chromatography (SiO

    
    ). The O-methyl derivative is usually less polar (higher R
    
    
    
    ) than the N-methyl lactam.
  • Validation: Use these purified "fixed" tautomers as NMR standards to assign the dynamic signals of the parent compound.

Analytical Decision Tree

Workflow Start Start: Unknown Tautomer Solubility Check Solubility Start->Solubility NMR_DMSO 1H NMR in DMSO-d6 Solubility->NMR_DMSO Check_NH Signal > 11 ppm? NMR_DMSO->Check_NH Result_Keto Likely Keto (Lactam) Confirm with 13C (>170 ppm) Check_NH->Result_Keto Yes Result_Enol Likely Enol or Rapid Exchange Check_NH->Result_Enol No Trapping Perform MeI Trapping (See Protocol 4.2) Result_Keto->Trapping Result_Enol->Trapping Compare Compare Spectra of Parent vs. Fixed Isomers Trapping->Compare

Figure 2: Analytical workflow for distinguishing tautomeric states. Note that DMSO favors the Keto form; absence of an NH signal may imply rapid exchange rather than pure Enol.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[1] [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[7][8] [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights and X-ray diffraction. Royal Society Open Science. (2023). [Link]

  • An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Under Microwave Irradiation. Arkivoc. (2006). [Link]

Sources

Protocols & Analytical Methods

Method

Using 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a kinase inhibitor

Application Note: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a Privileged Scaffold for Kinase Inhibitor Design Part 1: Executive Summary & Technical Profile[1] 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not typic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a Privileged Scaffold for Kinase Inhibitor Design

Part 1: Executive Summary & Technical Profile[1]

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not typically a standalone nanomolar drug but rather a privileged scaffold and high-value fragment used in Fragment-Based Drug Discovery (FBDD).[1] It serves as the "hinge-binding" core for a vast class of ATP-competitive kinase inhibitors targeting ALK, CDK, PIM-1, and TBK1 .[1]

This guide details the utilization of this compound as a starting point for Structure-Activity Relationship (SAR) campaigns, its physiochemical behavior (tautomerism), and protocols for validating its binding mode and inhibitory potential.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Common Role Kinase Hinge Binder / Synthetic Intermediate
CAS Number 116834-97-0 (varies by salt/tautomer)
Molecular Weight ~163.18 g/mol
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)
pKa ~9.5 (OH/NH tautomer)
Tautomerism Exists in equilibrium between the enol (4-ol) and keto (4-one) forms.[1] In solution, the pyridone (keto) form often predominates.

Part 2: Mechanism of Action & Structural Biology

The "Privileged" Interaction

Kinase inhibitors derived from this scaffold function as Type I ATP-competitive inhibitors .[1] The pyrazolo[3,4-b]pyridine core mimics the purine ring of ATP, anchoring the molecule into the kinase hinge region.

  • Hinge Binding: The Nitrogen at position 7 (pyridine N) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residue.

  • Gatekeeper Interaction: The C3-Methyl group is strategically positioned to probe the "gatekeeper" residue size. This is critical for designing inhibitors against drug-resistant mutants (e.g., ALK L1196M).[1]

  • Solvent Front: The C4 position (hydroxyl/ketone) is the vector for extending the molecule into the solvent-exposed region or the ribose binding pocket, usually via conversion to an amine or ether.[1]

KinaseBinding Scaffold 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-4-ol Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold->Hinge H-Bond (N7 Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Van der Waals (C3-Me) RibosePocket Ribose Binding Pocket (Solvent Exposed) Scaffold->RibosePocket Vector for Derivatization (C4-OH)

Figure 1: Schematic of the binding mode.[2] The C4-OH is the primary site for chemical modification to increase potency.[1]

Part 3: Experimental Protocols

Workflow Overview

Since the parent compound (4-ol) is a weak binder (fragment), standard IC50 assays may show low activity (>10 µM). The workflow involves Fragment Screening followed by Derivatization .[1]

Workflow Step1 Step 1: Quality Control Verify Tautomer Ratio (NMR) Step2 Step 2: Fragment Screening (SPR or Thermal Shift) Step1->Step2 If Pure Step3 Step 3: Synthetic Activation Convert 4-OH to 4-Cl Step2->Step3 Confirmed Binder Step4 Step 4: Library Generation SnAr with Amines Step3->Step4 Step5 Step 5: Kinase Assay (ADP-Glo / FRET) Step4->Step5

Figure 2: Experimental workflow from scaffold validation to inhibitor testing.

Protocol A: Fragment Binding Validation (Thermal Shift Assay)

Use this to confirm the core scaffold binds to your target kinase before synthesis.

Materials:

  • Recombinant Kinase Domain (e.g., CDK2, ALK).

  • Sypro Orange Dye (5000x stock).

  • RT-PCR Instrument (e.g., Bio-Rad CFX).[1]

  • Compound: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (100 mM DMSO stock).[1]

Procedure:

  • Buffer Prep: Prepare Kinase Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2). Note: Do not add DTT yet as it may interfere with some dyes.[1]

  • Plate Setup: In a 384-well PCR plate, mix:

    • Target Protein (Final conc: 2–5 µM).

    • Sypro Orange (Final conc: 5x).[1]

    • Compound (Final conc: 1 mM - high conc required for fragments).[1]

    • DMSO Control (1% v/v).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.

  • Analysis: Calculate the Melting Temperature (

    
    ). A positive shift (
    
    
    
    ) indicates valid binding of the scaffold to the protein.

Troubleshooting:

  • No Shift? The 4-ol/4-one tautomer might not displace water well in the pocket.[1] Consider testing the 4-chloro derivative (intermediate) which is more hydrophobic.[1]

Protocol B: Synthetic Activation (The "4-Cl" Gateway)

The 4-ol is essentially inactive in cellular assays.[1] You must convert it to the 4-chloro intermediate to attach side chains.

Reaction:



  • Setup: Dissolve 1.0 eq of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in neat Phosphorus Oxychloride (

    
    ).
    
  • Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC (The Cl-product is less polar).[1]

  • Workup: Pour onto ice carefully (Exothermic!). Extract with DCM.[1]

  • Result: You now have 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine . This is the reactive electrophile for library generation.

Protocol C: Kinase Activity Assay (ADP-Glo)

Used to test the library of derivatives generated from Protocol B.[1]

Concept: Measures ADP produced by the kinase reaction.[1] Target: Example: ALK (Anaplastic Lymphoma Kinase).[1][3]

Reagents:

  • Kinase: ALK (recombinant, ~5 ng/well).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP: Ultra-pure (at

    
    , typically 10–50 µM).
    
  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Step-by-Step:

  • Compound Transfer: Acoustic dispense 20 nL of inhibitors (derived from the scaffold) into a 384-well white low-volume plate.

  • Enzyme Addition: Add 2 µL of ALK enzyme in Assay Buffer. Incubate 15 min at RT (allows "Type I" binding equilibrium).

  • Start Reaction: Add 2 µL of ATP/Substrate mix.[1]

  • Incubation: Incubate for 60 min at RT.

  • Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min. (Depletes remaining ATP).

  • Detection (Step 2): Add 8 µL of Kinase Detection Reagent.[1] Incubate 30 min. (Converts ADP to Light).

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

  • Fit data to a 4-parameter logistic equation to determine IC50.[1]

Part 4: References

  • Furet, P., et al. (2016). "Discovery of a Novel Class of Potent and Selective Pyrazolo[3,4-b]pyridine Inhibitors of CDK2." Journal of Medicinal Chemistry. Link

  • Lovly, C. M., et al. (2011). "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine.[1] Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol." National Center for Biotechnology Information.[1] Link

  • Promega ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Application

Application Note: Strategic Utilization of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Kinase Inhibitor Development

Executive Summary 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its tautomer, the 4-one) represents a "privileged scaffold" in medicinal chemistry. Structurally mimicking the purine core of adenosine triphosphate (ATP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its tautomer, the 4-one) represents a "privileged scaffold" in medicinal chemistry. Structurally mimicking the purine core of adenosine triphosphate (ATP), this heterocyclic system is a critical building block for designing ATP-competitive kinase inhibitors .

This guide details the application of this scaffold in oncology research, specifically focusing on its conversion into bioactive 4-amino-aryl derivatives. These derivatives have demonstrated potency against targets such as CDK2, PIM1, and Topoisomerase II , making them vital tools in the development of therapies for leukemia, breast cancer, and solid tumors.

Chemical Identity & Properties

PropertyDetail
Chemical Name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Tautomer 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one
Role Synthetic Intermediate / Pharmacophore Scaffold
Molecular Formula C₈H₉N₃O
Key Reactivity Electrophilic activation at C4 (via -OH to -Cl conversion)
Solubility Moderate in DMSO, DMF; Low in water (requires functionalization)
Storage Desiccate at 4°C; Protect from moisture (hygroscopic)
Structural Significance

The pyrazolo[3,4-b]pyridine core acts as a bioisostere of adenine . In the context of kinase inhibition, the N1 and N7 nitrogens (and substituents at C4) often engage in critical hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding pocket.

Mechanism of Action (MOA)

While the parent 4-ol molecule is generally biologically inert, it serves as the precursor to active inhibitors. The mechanism of the derived compounds relies on Type I Kinase Inhibition :

  • ATP Competition: The functionalized scaffold occupies the ATP-binding cleft of the target kinase.[1]

  • Hinge Binding: The heterocyclic nitrogen accepts a hydrogen bond from the kinase backbone (typically the hinge region amino acids).[1]

  • Selectivity: The substituent introduced at the C4 position (replacing the hydroxyl) extends into the hydrophobic pocket, determining selectivity for specific kinases (e.g., EGFR vs. CDK2).

MOA_Pathway cluster_0 Scaffold Processing cluster_1 Biological Effect Scaffold 1,3-dimethyl-1H-pyrazolo [3,4-b]pyridin-4-ol Activation Chlorination (POCl3) Scaffold->Activation Activation Coupling SNAr Coupling (Ar-NH2) Activation->Coupling Derivatization Inhibitor Active Kinase Inhibitor Coupling->Inhibitor Purification Target Target Kinase (e.g., CDK2, PIM1) Inhibitor->Target ATP Competition Outcome Apoptosis & G1/S Arrest Target->Outcome Signal Blockade

Figure 1: Transformation of the inert 4-ol scaffold into a bioactive kinase inhibitor and its downstream effects.

Experimental Protocols

Protocol A: Activation of the Scaffold (Chlorination)

Objective: Convert the unreactive 4-hydroxy group into a reactive 4-chloro leaving group. This is the critical "activation" step.

Reagents:

  • 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Excess, solvent/reagent)

  • Triethylamine (TEA) (Catalytic amount)

Procedure:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place 1.0 g of the 4-ol scaffold.

  • Addition: Carefully add 5–10 mL of POCl₃. Caution: POCl₃ is corrosive and reacts violently with water.[1]

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (the starting material spot should disappear).[1]

  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the aqueous solution with saturated NaHCO₃ or NH₄OH to pH 8.

  • Extraction: Extract the precipitate with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is usually a solid and can be used directly or recrystallized from ethanol.

Protocol B: Library Generation (Nucleophilic Aromatic Substitution)

Objective: Synthesize the active anticancer agent by coupling the 4-chloro intermediate with an aromatic amine (aniline).

Reagents:

  • 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Substituted Aniline (e.g., 3-bromoaniline, 4-fluoroaniline) (1.1 eq)

  • Isopropanol or Ethanol (Solvent)

  • Catalytic HCl (optional, to accelerate reaction)

Procedure:

  • Mix: Dissolve the 4-chloro intermediate (0.5 mmol) in Isopropanol (5 mL).

  • Add Amine: Add the substituted aniline (0.55 mmol).

  • Reflux: Heat to reflux for 6–12 hours. A precipitate often forms (the hydrochloride salt of the product).[1]

  • Isolation:

    • If precipitate forms: Filter the hot solution, wash the cake with cold ethanol and ether.[1] This yields the HCl salt.

    • If no precipitate: Evaporate solvent and purify via silica gel column chromatography (MeOH:DCM gradient).[1]

  • Characterization: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).

Protocol C: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the potency (IC₅₀) of the synthesized derivative against a specific kinase (e.g., CDK2/CyclinA).

Materials:

  • Kinase Enzyme (Recombinant)

  • Substrate (e.g., Histone H1)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Workflow:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer.

  • Dosing: Add 2 µL of the synthesized inhibitor (serially diluted in DMSO) to the wells.

  • Initiation: Add 4 µL of Kinase/Substrate mix. Incubate for 10 min at RT.

  • ATP Addition: Add 4 µL of ATP to start the reaction.[1] Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC₅₀.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step A Incomplete reaction or hydrolysis during quench.[1]Ensure POCl₃ is fresh. Quench very slowly on ice to prevent overheating and hydrolysis of the product.
No Reaction in Step B Aniline nucleophile is too weak (electron-deficient).[1]Switch solvent to n-Butanol (higher boiling point) or use microwave irradiation (150°C, 15 min).
Poor Solubility The pyrazolopyridine core is planar and lipophilic.[1]Design derivatives with solubilizing tails (e.g., morpholine, piperazine) on the aniline ring.
Assay Interference Compound fluorescence or aggregation.[1]Use a detergent (0.01% Triton X-100) in the kinase buffer; check for autofluorescence before running ADP-Glo.[1]

References

  • Barghash, R. F., et al. (2022).[1] "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mohamed, M., et al. (2012).[1][2] "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry.

  • Quiroga, J., et al. (2022).[1] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational chemistry for the scaffold synthesis).

Sources

Method

Application Note: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a Foundational Scaffold for CNS and Metabolic Therapeutics

Abstract This application note details the strategic utilization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 19363-92-9) as a privileged scaffold in drug discovery. While often categorized as a chemical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 19363-92-9) as a privileged scaffold in drug discovery. While often categorized as a chemical intermediate, this heterocyclic core is the structural determinant for a class of potent anxiolytics (e.g., Tracazolate, Etazolate) and phosphodiesterase (PDE) inhibitors. This guide provides validated protocols for its synthesis, quality control, and downstream derivatization, enabling researchers to generate focused libraries for CNS and inflammatory targets.

Part 1: Chemical Biology & Therapeutic Potential[1][2][3]

The pyrazolo[3,4-b]pyridine moiety mimics the purine ring system (specifically adenosine), allowing it to function as a bioisostere in kinase and receptor binding pockets. The 1,3-dimethyl-4-ol variant is particularly significant due to its tautomeric versatility and the reactivity of the C4-hydroxyl group.

Mechanism of Action (MoA)

The therapeutic utility of this scaffold bifurcates into two primary pathways depending on the C4-substitution pattern:

  • GABA-A Receptor Modulation (CNS): Derivatives functionalized at the C4 position (typically via ether or amine linkages) act as non-benzodiazepine positive allosteric modulators (PAMs) of the GABA-A receptor. Unlike benzodiazepines, these compounds (e.g., Tracazolate) exhibit anxiolytic effects with reduced sedative liabilities.

  • Phosphodiesterase (PDE) Inhibition: The core scaffold inhibits PDE4 and PDE7 enzymes. By preventing the hydrolysis of cAMP, these derivatives suppress the release of pro-inflammatory cytokines (TNF-

    
    ), offering therapeutic avenues for COPD, asthma, and neuroinflammation.
    
Structural Tautomerism

In solution, the molecule exists in equilibrium between the 4-ol (enol) and 4-one (keto) forms. While the keto form predominates in polar solvents, the enol form is the reactive species required for nucleophilic aromatic substitution (


) activation via chlorination.

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (1,3-dimethyl-4,7-dihydro...-4-one) Dominant in solution Enol Enol Form (1,3-dimethyl...-4-ol) Reactive Intermediate Keto->Enol Tautomerization

Figure 1: Tautomeric equilibrium critical for synthetic planning. The Enol form is targeted for chlorination.

Part 2: Synthesis & Characterization Protocol

Objective: Synthesize high-purity (>98%) 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Reagents and Equipment
  • Precursors: 5-Amino-1,3-dimethylpyrazole (1.0 eq), Ethyl acetoacetate (1.1 eq).

  • Solvent/Catalyst: Acetic acid (Glacial), Reflux condenser.

  • Purification: Ethanol (cold), Vacuum filtration setup.

Step-by-Step Synthesis Workflow
  • Condensation Reaction:

    • Dissolve 5-amino-1,3-dimethylpyrazole (11.1 g, 0.1 mol) in glacial acetic acid (50 mL).

    • Add ethyl acetoacetate (14.3 g, 0.11 mol) dropwise over 10 minutes.

    • Critical Step: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The spot for the amine starting material (
      
      
      
      ) should disappear.
  • Cyclization & Precipitation:

    • Allow the reaction mixture to cool slowly to room temperature.

    • Concentrate the solution to 50% volume under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as an off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove excess acetic acid.
      
    • Recrystallize from hot ethanol.

    • Dry in a vacuum oven at

      
       for 12 hours.
      
Quality Control (Self-Validating Metrics)
TestExpected ResultFailure Mode / Troubleshooting
Appearance White to pale yellow crystalline solidBrown/Sticky: Incomplete cyclization. Recrystallize again.
Melting Point

(dec)
<270°C: Solvent trapped or impurity present.
1H NMR (DMSO-d6)

2.4 (s, 3H), 3.8 (s, 3H), 6.1 (s, 1H), 11.5 (br s, OH/NH)
Missing 11.5 ppm: Sample is wet or fully in keto form (check solvent).
HPLC Purity >98% (254 nm)Multiple Peaks: Unreacted amine present.

Part 3: Derivatization Workflow (The "Application")

To utilize this scaffold for therapeutic development, the 4-OH group must be converted into a leaving group.

Protocol: Chlorination to 4-Chloro Intermediate

This step activates the scaffold for


 reactions, essential for creating libraries of Tracazolate analogs.
  • Reaction: Suspend the 4-ol (1.0 eq) in

    
     (5.0 eq).
    
  • Reflux: Heat to

    
     for 3 hours. The suspension will clear as the reaction proceeds.
    
  • Quench: Caution: Pour carefully onto crushed ice/ammonia.

  • Yield: The resulting 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is the "Master Key" intermediate.

Library Generation (Parallel Synthesis)

React the 4-chloro intermediate with various amines (primary/secondary) to generate a library.

  • Reaction: 4-Chloro intermediate + Amine (

    
    ) in Ethanol/TEA.
    
  • Target 1 (Anxiolytic): Use butylamine

    
     Tracazolate analog.[1]
    
  • Target 2 (Anti-inflammatory): Use anilines or heterocyclic amines

    
     PDE4 inhibitors.
    

SynthesisWorkflow Start Start: 5-Amino-1,3-dimethylpyrazole Step1 Step 1: Cyclization (Ethyl acetoacetate, AcOH) Start->Step1 Intermediate SCAFFOLD: 1,3-dimethyl-4-ol (The Topic Molecule) Step1->Intermediate Activation Activation: POCl3 Intermediate->Activation Chloro 4-Chloro Intermediate Activation->Chloro Library Library Generation (Nucleophilic Substitution) Chloro->Library Drug1 Target A: Tracazolate Analogs (GABA-A Modulators) Library->Drug1 + Butylamine Drug2 Target B: PDE4 Inhibitors (Anti-inflammatory) Library->Drug2 + Anilines

Figure 2: The synthetic tree demonstrating how the 4-ol scaffold serves as the divergent point for therapeutic discovery.

Part 4: In Vitro Validation Assays

Solubility & Stability

The 4-ol scaffold has poor aqueous solubility (


 mg/mL). For biological assays, prepare stock solutions in DMSO (10 mM) .
  • Stability: Stable in DMSO at

    
     for >6 months. Avoid repeated freeze-thaw cycles.
    
PDE4 Inhibition Assay (Brief Protocol)

To validate the anti-inflammatory potential of derivatives:

  • Enzyme: Recombinant human PDE4B.

  • Substrate: Fluorescent cAMP derivative (FAM-cAMP).

  • Readout: Fluorescence Polarization (FP).

  • Control: Rolipram (

    
    ).
    
  • Expectation: Active derivatives of the pyrazolo[3,4-b]pyridine scaffold typically show

    
     values in the nanomolar range (10–500 nM).
    

References

  • Ochiai, H., et al. (2004).[1] "Pyrazolo[3,4-b]pyridine compounds, and their use as PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(1), 29-32.[1]

  • Bare, T. M., et al. (1989).[1] "Antianxiety agents.[1] Synthesis and structure-activity relationships of a series of 1-aryl- and 1-alkyl-1H-pyrazolo[3,4-b]pyridines." Journal of Medicinal Chemistry, 32(12), 2561-2573.

  • Abdel-Aziem, A., & Fouad, S. A. (2025).[2][3] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity.

  • Patel, J. B., et al. (1982).[1] "Pharmacology of tracazolate: a novel non-benzodiazepine anxiolytic agent." European Journal of Pharmacology, 78(3), 323-333.

  • Ono Pharmaceutical Co. (2005). "Pyrazolo[3,4-b]pyridine compounds and their use as PDE4 inhibitors." Patent WO2005090354A1.

Sources

Application

Cell-based assays using 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Application Note: Functional Profiling of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Scaffolds in Drug Discovery Executive Summary & Scientific Rationale The compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Scaffolds in Drug Discovery

Executive Summary & Scientific Rationale

The compound 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its tautomer, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding potential mimic the purine ring system, making it a versatile template for designing inhibitors of ATP-dependent enzymes and G-protein coupled receptors (GPCRs).

While the core molecule itself is often used as a synthetic intermediate or negative control, libraries built upon this scaffold—specifically substituted at the C4, C5, and C6 positions—have demonstrated potent biological activity in two primary therapeutic areas:

  • Inflammation & CNS Disorders: Via inhibition of Phosphodiesterase 4 (PDE4) and modulation of Adenosine/GABA receptors.

  • Oncology: Via inhibition of Cyclin-Dependent Kinases (CDKs) and Topoisomerase II , leading to cell cycle arrest.

This guide provides a validated screening cascade for researchers synthesizing derivatives of this core, moving from target-specific engagement (PDE4) to phenotypic functional assays (Cytotoxicity/Cell Cycle).

Chemical Handling & Preparation

Before initiating cell-based assays, the physicochemical properties of the scaffold must be managed to ensure data fidelity.

  • Tautomerism: In solution, the 4-ol and 4-one forms exist in equilibrium. For docking studies, the 4-one form is often the dominant species in polar solvents, but the 4-ol form may be the relevant H-bond donor/acceptor in the hydrophobic pocket of enzymes like PDE4.

  • Solubility:

    • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

    • Assay Buffer: Dilute in PBS or media immediately prior to use. Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

Primary Screen: PDE4 Inhibition Assay (cAMP Accumulation)

Rationale: The pyrazolo[3,4-b]pyridine core is a bioisostere of the adenine ring of cAMP. Derivatives often act as competitive inhibitors of PDE4, preventing the hydrolysis of cAMP to AMP. This assay measures the accumulation of cAMP in cells treated with the compound and stimulated with Forskolin.

Mechanism of Action:


}

Figure 1: Mechanism of PDE4 inhibition. The scaffold blocks PDE4, causing cAMP accumulation.

Protocol: TR-FRET cAMP Assay (e.g., HTRF/Lance)

Materials:

  • Cells: U937 (Monocytes) or HEK293 overexpressing PDE4.

  • Reagents: Forskolin (Adenylate cyclase activator), IBMX (Pan-PDE inhibitor, positive control), TR-FRET cAMP detection kit.

Step-by-Step Methodology:

  • Cell Seeding: Harvest U937 cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES). Seed 4,000 cells/well in a white 384-well low-volume plate.

  • Compound Treatment:

    • Add 5 µL of the test compound (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivative) at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add 5 µL of Forskolin (final concentration EC80, typically 1-10 µM).

    • Crucial Control: Include wells with IBMX (100 µM) as a Max Inhibition control and DMSO-only as a Min Inhibition control.

    • Incubate for 45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the Ratio (665/620*10,000).

  • Analysis: A decrease in TR-FRET signal indicates high cAMP levels (due to competition between labeled cAMP and native cAMP), confirming PDE4 inhibition.

Secondary Screen: Antiproliferative Potency (Oncology)

Rationale: Recent literature (2023-2025) indicates that 4,6-disubstituted pyrazolo[3,4-b]pyridines exhibit significant cytotoxicity against breast (MCF-7) and leukemia (K562) cell lines, often exceeding the potency of standard chemotherapeutics like Doxorubicin [4, 6].

Protocol: 72-Hour MTT Viability Assay

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 or K562 cells in 96-well plates (3,000–5,000 cells/well) in RPMI-1640 + 10% FBS. Allow attachment overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound (0.01 µM – 100 µM).

    • Add 100 µL of compound solution to wells (Triplicate).

    • Negative Control: 0.5% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Staining:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS).

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Read Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Determine IC50 using non-linear regression (GraphPad Prism).
    

Mechanistic Validation: Cell Cycle Analysis

Rationale: If the MTT assay shows cytotoxicity, it is vital to determine if the compound acts via CDK inhibition (causing G1/S arrest) or Topoisomerase II inhibition (causing G2/M arrest), both of which are common mechanisms for this scaffold [5, 10].

Protocol: Propidium Iodide (PI) Flow Cytometry
  • Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol for >2 hours at -20°C.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide + 0.2 mg/mL RNase A.

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Interpretation:

    • G0/G1 Peak: Indicates quiescence (potential CDK4/6 inhibition).

    • G2/M Peak: Indicates mitosis block (potential Tubulin or Topo II inhibition).

    • Sub-G1: Indicates Apoptosis.[1]

Summary of Expected Results

AssayReadoutInterpretation for Active Compound
PDE4 Inhibition TR-FRET RatioLow Signal (High cAMP accumulation).
MTT Cytotoxicity Absorbance (570nm)Low Absorbance (Reduced metabolic activity).
Cell Cycle (Flow) DNA Content HistogramAccumulation in G1 (CDK) or G2/M (Topo II).

Screening Workflow Diagram


}

Figure 2: Screening cascade for evaluating 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives.

References

  • Vertex AI Search. (2025). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. ResearchGate. Link

  • MDPI. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules. Link

  • Google Patents. (2009). Pyrazolo(3,4-b)pyridine derivatives as phosphodiesterase inhibitors. Patent MX2009009793A. Link

  • National Institutes of Health (PMC). (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Link

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Publications. Link

  • National Institutes of Health (PMC). (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. PMC. Link

  • PubChem. (2025).[2] 1,3-Dimethylpyrazolo[3,4-b]pyridin-5-ol Compound Summary. National Library of Medicine. Link

Sources

Method

Application Notes &amp; Protocols: Screening 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Drug Discovery

Introduction The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This scaffold is a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[2][3][4] Derivatives have been identified as potent inhibitors of critical cellular targets such as protein kinases (e.g., CDKs, TRKs, Mps1), topoisomerase IIα, and modulators of tubulin polymerization.[1][5][6]

While specific biological data for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not extensively documented in public literature, its core pyrazolo[3,4-b]pyridine structure strongly suggests a high potential for biological activity, particularly in the realms of kinase inhibition and antiproliferative effects. This document provides a detailed guide for researchers to systematically screen this compound, outlining a strategic workflow from initial biochemical assays to secondary cell-based validation. The protocols herein are designed to be robust and self-validating, enabling the confident identification and characterization of potential therapeutic leads.

Section 1: Proposed Screening Cascade & Scientific Rationale

A tiered approach is recommended to efficiently evaluate the therapeutic potential of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This cascade begins with a broad, target-class-focused biochemical assay and progresses to more complex, biologically relevant cellular assays for confirmed hits.

Rationale: Given that the pyrazolo[3,4-b]pyridine scaffold is frequently associated with kinase inhibition, the most logical starting point is a universal kinase assay.[5][7][8] Kinases are a well-validated class of drug targets, and dysregulation of their activity is a hallmark of many diseases, especially cancer.[7][9] A positive result in a primary kinase assay provides a specific biochemical hypothesis that can then be tested phenotypically in a secondary cell-based antiproliferation assay. This workflow efficiently filters compounds, ensuring that resources are focused on candidates with a verifiable mechanism of action.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Secondary Cellular Screening cluster_2 Tier 3: Lead Characterization a Test Compound: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol b Universal In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c Determine % Inhibition vs. Control Kinase b->c d Antiproliferation Assay (e.g., MTT or CellTiter-Glo®) c->d Active Hit (Inhibition > 50%) e Test on Cancer Cell Line Panel d->e f Calculate IC50 / GI50 Values e->f g Kinome Selectivity Profiling f->g Potent & Efficacious Hit h Mechanism of Action Studies (e.g., Cell Cycle Analysis) g->h i In Vivo Efficacy Models h->i

Figure 1: Tiered screening workflow for compound evaluation.

Section 2: Primary Screening Protocol: In Vitro Kinase Inhibition

Objective: To perform a primary high-throughput screen (HTS) to determine if 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol inhibits the activity of a representative protein kinase.

Principle: We will use a universal, luminescence-based kinase assay such as ADP-Glo™ (Promega).[10] This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[7] A decrease in the luminescent signal in the presence of the test compound indicates inhibition. This method is highly sensitive, amenable to HS, and applicable to virtually any kinase, as it detects the universal byproduct, ADP.[10]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP to ATP Conversion & Detection Kinase Kinase ADP ADP Kinase->ADP catalyzes ATP ATP ATP->ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Compound Test Compound (Inhibitor?) Compound->Kinase inhibits ADP_detect ADP ADP->ADP_detect Product from Step 1 ATP_detect ATP ADP_detect->ATP_detect converts ADP_Glo_Reagent ADP-Glo™ Reagent ADP_Glo_Reagent->ATP_detect Light Luminescent Signal ATP_detect->Light generates Luciferase Luciferase/ Luciferin Luciferase->Light generates

Figure 2: Principle of the ADP-Glo™ universal kinase assay.
Protocol 2.1: ADP-Glo™ Kinase Assay

Materials:

  • Test Compound: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase: A representative, commercially available active kinase (e.g., a tyrosine or serine/threonine kinase).

  • Substrate: Appropriate substrate for the chosen kinase.

  • ATP: High-purity ATP.

  • Assay Buffer: Kinase-specific buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • Controls: Staurosporine (positive control inhibitor), DMSO (negative/vehicle control).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate-reading luminometer.

Methodology:

  • Compound Preparation:

    • Create a dilution series of the test compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For potency determination, prepare a 10-point, 3-fold serial dilution starting from 100 µM.

    • Prepare identical dilutions for the positive control (Staurosporine, starting at 10 µM).

    • Dispense a small volume (e.g., 1 µL) of each compound dilution and controls into the wells of the 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in the appropriate kinase buffer.

    • Prepare a 2X ATP master mix. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP mix to all wells. The final reaction volume is 5 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix and collect contents.

    • Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity rate.

  • Signal Generation & Detection:

    • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert the ADP produced by the kinase into ATP, and subsequently uses that ATP to power a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader. Integration time should be set between 0.5 to 1 second per well.

Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Compound: Luminescence from wells with the test compound.

    • Signal_Vehicle: Luminescence from DMSO control wells (max activity).

    • Signal_Background: Luminescence from wells with no kinase (or with a strong inhibitor like Staurosporine).

  • IC50 Determination: For dose-response experiments, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Concentration (µM)Raw Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000%
0.1825,0002.9%
0.3750,00011.8%
1.0475,00044.1%
3.0210,00075.3%
10.095,00088.8%
Table 1: Example data presentation for a kinase inhibition assay.

Section 3: Secondary Screening Protocol: Cell-Based Antiproliferation

Objective: To determine if 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol affects the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[13] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14][15]

Protocol 3.1: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compound and Controls (e.g., Doxorubicin as positive control), prepared as described in Protocol 2.1.

  • MTT Reagent: 5 mg/mL stock in sterile PBS, filtered and protected from light.[12]

  • Solubilization Solution: 100% DMSO or a solution of SDS in HCl.[14]

  • Sterile 96-well, flat-bottom cell culture plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete medium. Consistent seeding is critical for reproducible results.[16]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.

  • Compound Treatment:

    • After 24 hours, remove the medium.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compound, positive control, or vehicle control (DMSO, typically ≤0.5% final concentration) to the appropriate wells. Include wells with medium only to serve as a background control.

    • Return the plate to the incubator and incubate for 48-72 hours. The incubation period should be sufficient to observe effects on proliferation (e.g., two to three cell doubling times).

  • MTT Assay Execution:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 3-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[16]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Data Analysis:

  • Percent Viability Calculation: % Viability = 100 * (Abs_Compound - Abs_Background) / (Abs_Vehicle - Abs_Background)

  • IC50/GI50 Determination: Plot % Viability against the logarithm of compound concentration and fit the data using a non-linear regression model to calculate the IC50 (concentration for 50% inhibition of viability) or GI50 (concentration for 50% inhibition of growth).

Cell LineIC50 of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (µM)IC50 of Doxorubicin (µM)
MCF-7 (Breast)5.20.8
A549 (Lung)8.91.1
HCT116 (Colon)4.70.6
Table 2: Example IC50 data from a cell-based antiproliferation screen.

Section 4: Interpretation and Next Steps

  • Hit Criteria: A compound demonstrating significant inhibition (>50%) in the primary kinase screen and a potent IC50 value (e.g., <10 µM) in the secondary cellular assay is considered a strong "hit."

  • Correlation of Data: A strong correlation between biochemical kinase inhibition and cellular antiproliferative activity suggests that the compound's cytotoxic effect is likely mediated, at least in part, through the inhibition of one or more protein kinases.

  • Follow-Up Studies: For promising hits, further studies are warranted:

    • Kinome Profiling: Screen the compound against a large panel of kinases to determine its selectivity profile. A selective inhibitor is often more desirable as it may have fewer off-target effects.[10]

    • Mechanism of Action (MoA) Studies: Perform further cell-based assays to elucidate the MoA, such as cell cycle analysis (to detect arrest at specific phases like G2/M) or apoptosis assays.[3]

    • Structure-Activity Relationship (SAR): Synthesize and test analogs of the hit compound to optimize potency and other drug-like properties.[17]

References

  • PubMed. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. [Link]

  • protocols.io. Cell Viability Assay (MTT Assay) Protocol. (2023). [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • PubMed Central (PMC). In vitro NLK Kinase Assay. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

  • PubMed Central (PMC). A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. (2016). [Link]

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). [Link]

  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). [Link]

  • Reaction Biology. Kinase Screening & Profiling Service. [Link]

  • News-Medical. Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). [Link]

  • PubMed. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). [Link]

  • BellBrook Labs. Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). [Link]

  • ResearchGate. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). [Link]

  • SciSpace. Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]

  • PubMed. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. [Link]

  • PubMed Central (PMC). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). [Link]

  • PubMed. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). [Link]

  • Semantic Scholar. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. (2022). [Link]

  • MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antibacterial Activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial activity of novel 1,3-dimethyl-1H-pyrazolo[3,4-b]...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of the antibacterial activity of novel 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for the preclinical assessment of this promising class of antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyrazolo[3,4-b]pyridine scaffolds have emerged as a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol core represents a key pharmacophore with significant potential for derivatization to optimize antibacterial potency and spectrum. This guide provides the foundational methodologies to explore this chemical space.

Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through various synthetic routes. A common and effective strategy involves the condensation of a substituted aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound. The following protocol is a generalized approach based on established synthetic methodologies for similar heterocyclic systems.[5]

General Synthetic Scheme

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives can be conceptualized through the following reaction pathway.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 5-Amino-1,3-dimethyl-1H-pyrazole C Cyclocondensation A->C B Substituted β-Ketoester (e.g., Ethyl acetoacetate derivatives) B->C D 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivative C->D Formation of Pyridinone Ring

Caption: General synthetic route to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives.

Exemplary Synthetic Protocol

This protocol describes the synthesis of a representative 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivative. Researchers should note that reaction conditions may require optimization for different substrate combinations.

Materials:

  • 5-Amino-1,3-dimethyl-1H-pyrazole

  • Appropriately substituted ethyl acetoacetate derivative

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 5-amino-1,3-dimethyl-1H-pyrazole and the selected ethyl acetoacetate derivative.

  • Solvent Addition: Add a high-boiling point solvent such as Dowtherm A. The use of a high temperature is often necessary to drive the cyclization.

  • Cyclization: Heat the reaction mixture to reflux (typically 200-250°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antibacterial Activity Assessment

The initial evaluation of the antibacterial potential of the synthesized compounds is performed using in vitro susceptibility testing. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9][10]

Protocol: Broth Microdilution MIC Assay

G A Prepare serial two-fold dilutions of the test compound in a 96-well plate. D Inoculate each well of the microtiter plate with the bacterial suspension. A->D B Prepare a standardized bacterial inoculum (0.5 McFarland standard). C Dilute the bacterial suspension to the final test concentration (approx. 5 x 10^5 CFU/mL). B->C C->D E Include positive (bacteria only) and negative (broth only) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect for turbidity or measure absorbance to determine the MIC. F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve the synthesized derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).[8]

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.[8][11]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6][9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from all the clear wells (wells with no visible growth) of the MIC plate.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[12] Practically, it is often identified as the lowest concentration that prevents any colony formation on the agar plate.[14]

Data Presentation and Interpretation

The antibacterial activity of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives should be summarized in a clear and concise format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antibacterial Activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

Compound IDR-Group SubstitutionGram-Positive Bacteria (MIC/MBC in µg/mL)Gram-Negative Bacteria (MIC/MBC in µg/mL)
Staphylococcus aureusEscherichia coli
Derivative 1 e.g., -H
Derivative 2 e.g., -CH₃
Derivative 3 e.g., -Cl
Reference Drug e.g., Ciprofloxacin

Note: This is a template table. Actual bacterial strains tested should be specified.

Elucidating the Mechanism of Action (MoA)

While the primary focus of these notes is on the initial screening, understanding the MoA is a critical next step in drug development. Pyrazole-containing compounds have been reported to exert their antibacterial effects through various mechanisms.[15]

G cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects A 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivative B DNA Gyrase / Topoisomerase IV A->B C Cell Wall Synthesis Enzymes A->C D Other Essential Enzymes A->D E Inhibition of DNA Replication B->E F Disruption of Peptidoglycan Synthesis C->F G Metabolic Disruption D->G H Bacterial Cell Death or Growth Inhibition E->H F->H G->H

Caption: Hypothetical mechanisms of action for pyrazolopyridine antibacterial agents.

Further experimental investigations to elucidate the specific MoA of novel derivatives may include:

  • DNA Gyrase Inhibition Assays: To determine if the compounds inhibit this essential bacterial enzyme.[15]

  • Bacterial Cytoplasmic Membrane Depolarization Assays: To assess damage to the cell membrane.

  • Macromolecular Synthesis Inhibition Assays: To investigate the effects on DNA, RNA, protein, and cell wall synthesis.

Conclusion and Future Directions

These application notes provide a robust framework for the synthesis and systematic evaluation of the antibacterial activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives. By following these protocols, researchers can generate reliable and reproducible data to identify lead compounds for further development. Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies for the most promising candidates.

References

  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. (2024, December 5). Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. (2023, July 21). Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (2024, March 6). Retrieved from [Link]

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (2005, June 15). Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021, March 14). Retrieved from [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase - Semantic Scholar. (2023, January 9). Retrieved from [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021, September 1). Retrieved from [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activities of Novel Thieno, Pyrazol Pyridines and Pyrazolopyrimidine Derivatives - Der Pharma Chemica. (2026, February 1). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). Retrieved from [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (2022, May 18). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs as Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Antimalarials and the Promise of Pyrazolo[3,4-b]pyridines Malaria, a devastating parasitic disease, continues to p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimalarials and the Promise of Pyrazolo[3,4-b]pyridines

Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of thousands of deaths annually. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising chemotype in antimalarial drug discovery. These heterocyclic compounds have demonstrated potent activity against various life cycle stages of the malaria parasite, including the blood, liver, and gametocyte stages, making them attractive candidates for both treatment and transmission-blocking strategies.[1][2] This guide provides a comprehensive overview of the application and evaluation of a specific subclass, the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analogs, as potential antimalarial drugs.

Chemical Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs

The synthesis of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol core can be achieved through a multi-step process, often starting from a substituted pyrazole. The following protocol is a generalized approach based on established synthetic routes for related pyrazolo[3,4-b]pyridine derivatives.

Rationale for the Synthetic Approach

The construction of the fused pyridine ring onto a pre-existing pyrazole core is a common and effective strategy.[3] This approach allows for the introduction of diversity at various positions of the pyrazolopyridine scaffold, enabling the exploration of structure-activity relationships (SAR). The choice of starting materials and reagents is guided by the desired substitutions on the final compounds.

Experimental Protocol: Synthesis of a Representative Analog

Objective: To synthesize a representative 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analog.

Materials:

  • 5-Amino-1,3-dimethyl-1H-pyrazole

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of Ethyl 2-((1,3-dimethyl-1H-pyrazol-5-yl)amino)acetate:

    • In a round-bottom flask, dissolve 5-amino-1,3-dimethyl-1H-pyrazole in ethanol.

    • Add diethyl malonate and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Cyclization to 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one:

    • To the purified intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and precipitate the product by adding hexane.

    • Filter the solid, wash with hexane, and dry under vacuum.

  • Hydrolysis to 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (if an ester was formed in Step 2):

    • If the cyclization results in an ester, it can be hydrolyzed to the desired 4-hydroxy compound.

    • Dissolve the product from Step 2 in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction and neutralize with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the final 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analog.

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Synthesis_Workflow A 5-Amino-1,3-dimethyl-1H-pyrazole + Diethyl malonate B Intermediate: Ethyl 2-((1,3-dimethyl-1H-pyrazol-5-yl)amino)acetate A->B Condensation C Cyclization (High Temperature) B->C Heat D 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one C->D E Hydrolysis (if necessary) D->E F Final Product: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analog E->F Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_mitochondrion Mitochondrion cluster_membrane Plasma Membrane ETC Electron Transport Chain CytBC1 Cytochrome bc1 Complex Disruption Parasite Death CytBC1->Disruption Disruption of Mitochondrial Function PfATP4 PfATP4 (Na+ Pump) Disruption2 Parasite Death PfATP4->Disruption2 Disruption of Ion Homeostasis Compound 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analog Compound->CytBC1 Inhibition? Compound->PfATP4 Inhibition?

Caption: Putative mechanisms of action for pyrazolo[3,4-b]pyridine antimalarials.

Conclusion and Future Directions

The 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold represents a promising starting point for the development of novel antimalarial agents. The protocols outlined in this guide provide a framework for the synthesis, in vitro, and in vivo evaluation of analogs based on this core structure. Further research should focus on extensive SAR studies to optimize potency and drug-like properties, as well as detailed mechanistic studies to definitively identify the molecular target(s). Such efforts will be crucial in advancing this compound class towards preclinical and clinical development as next-generation antimalarials.

References

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC. [Link]

  • Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Preparation of pyrazolo[3,4-b]pyridines as antimalarials.
  • Synthesis and biological activity of new potential antimalarial: 1H-pyrazolo[3,4-b]pyridine derivatives. PubMed. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. [Link]

  • Synthesis and Structure-Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4- b]pyridines. PubMed. [Link]

  • In Vitro antimalarial activity of synthetic derivatives 5(a-t) against CQ-Sensitive 3d7 strain of P. falciparum. ResearchGate. [Link]

  • Molecular modeling of novel 1H-pyrazolo[3,4-b]pyridine derivatives designed as isosters of the antimalarial mefloquine. ResearchGate. [Link]

  • Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. PubMed. [Link]

  • Synthesis, in vitro evaluation, and SAR studies of a potential antichagasic 1H-pyrazolo[3,4-b]pyridine series. PubMed. [Link]

  • Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. ResearchGate. [Link]

  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by. Malaria World. [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • compound 27 [PMID: 32945666]. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations. PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. [Link]

  • Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. AIR Unimi. [Link]

  • In vitro ANTIMALARIAL ACTIVITY AND CYTOTOXICITY OF SOME SELECTED CUBAN MEDICINAL PLANTS. SciELO. [Link]

  • In-vitro antimalarial activity of the synthesized pyrazolines (3a-i). ResearchGate. [Link]

  • Basic 3-hydroxypyridin-4-ones: potential antimalarial agents. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Formation

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

This section is structured to directly address the most common and critical issues encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing a very low yield or, in some cases, no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in pyrazolo[3,4-b]pyridine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, significantly diminishing the yield of the desired product.

  • Recommendation: Ensure all starting materials are of high purity. If necessary, purify your reactants by recrystallization or column chromatography before use.

2. Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction's outcome. The optimal catalyst is highly dependent on the specific reaction pathway.

  • Acid Catalysts: Brønsted acids like acetic acid are commonly used, particularly in multi-component reactions.[3] Lewis acids such as zirconium tetrachloride (ZrCl₄) and tin(IV) chloride (SnCl₄) have also been shown to be effective.[1][4]

  • Metal Catalysts: Copper(II) acetylacetonate has been demonstrated to be a highly efficient catalyst for [3+3] cycloaddition reactions, providing high yields under mild conditions.[5] Nano-magnetic catalysts also offer the advantage of easy separation and reusability.[6]

  • Catalyst Loading: The amount of catalyst is critical. For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was identified as the optimal loading. It is advisable to perform a catalyst loading screen to determine the ideal concentration for your specific reaction.

3. Solvent Effects: The solvent plays a crucial role in reactant solubility, reaction kinetics, and in some cases, can influence the reaction pathway.

  • Recommendation: A solvent screen is a valuable optimization step. Ethanol is a frequently used solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[6] A mixture of ethanol and dimethylformamide (DMF) was found to be optimal for dissolving all reactants in certain syntheses.[1]

4. Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of starting materials and products.

  • Recommendation: The optimal temperature can range from room temperature to reflux conditions.[5] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and to avoid the formation of degradation byproducts from prolonged heating.

5. Reaction Monitoring: Inadequate monitoring can result in prematurely stopping the reaction or allowing it to proceed for too long, leading to byproduct formation.

  • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these N-heterocycles is UV light (254 nm), where the aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be an effective visualization method.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what are the best methods for separating the isomers?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[7]

Controlling Regioselectivity:

  • Starting Material Selection: The regioselectivity is often governed by the electronic and steric properties of the substituents on the starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[7] When using α,β-unsaturated ketones, the regioselectivity of the Michael addition can be influenced by the substituents.[7]

  • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is highly recommended to consult the literature for specific examples that are structurally similar to your target molecule to identify conditions known to favor the desired regioisomer. In some cases, varying the electrophile and solvent combination can achieve moderate regiocontrol.[8]

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to selecting the eluent is crucial. A good starting point for many pyrazolo[3,4-b]pyridine derivatives is a gradient of hexane and ethyl acetate.

Issue 3: Difficult Purification

Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.

1. Work-up Procedure: A proper work-up is essential to remove catalysts and inorganic salts before attempting chromatographic purification.

  • Recommendation: A typical work-up involves quenching the reaction, extracting the product into a suitable organic solvent (e.g., ethyl acetate, chloroform), washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) before concentrating the solution.[1]

2. Column Chromatography: As mentioned previously, column chromatography is the primary purification technique.

  • Systematic Eluent Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This gradient elution will help to separate compounds with different polarities.

3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of pyrazolo[3,4-b]pyridines include ethanol and mixtures of ethyl acetate and hexane.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions from Literature

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(II) acetylacetonate (0.1 equiv)CHCl₃Room Temp1094[5]
ZrCl₄ (0.15 mmol)EtOH/DMF (1:1)9516Low but pure[1]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ (20 mg)Solvent-free100-High[6]
AC-SO₃H (5 mg)EthanolRoom Temp0.5-0.75Moderate to good[9]
SnCl₄TolueneReflux3-6Good[4]
L-prolineEtOH800.5-1-[7]
Acetic AcidReflux or MWVariesVaries-[3]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines under Solvent-Free Conditions:

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is added to a reaction vessel.

  • The mixture is stirred at 100 °C under solvent-free conditions.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones: [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of a 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.

  • The reaction mixture is vigorously stirred at 95 °C for 16 hours.

  • After completion, the mixture is concentrated in vacuo.

  • The product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.

Visualizations

G cluster_workflow General Experimental Workflow start Prepare Starting Materials react Set up Reaction (Solvent, Catalyst, Temp.) start->react monitor Monitor Reaction (TLC) react->monitor workup Work-up Procedure monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify char Characterize Product (NMR, MS, etc.) purify->char end Pure Product char->end

Caption: General experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield start Low or No Product Yield q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the catalyst optimal? a1_yes->q2 s1 Purify Starting Materials a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the solvent appropriate? a2_yes->q3 s2 Screen Catalysts & Loading a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are temp. & time optimized? a3_yes->q4 s3 Perform Solvent Screen a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Improved Yield a4_yes->end s4 Optimize Temp. & Monitor Time a4_no->s4 s4->end

Caption: Troubleshooting decision tree for addressing low product yield.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. [Link]

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. - ResearchGate. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC. [Link]

  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines - RSC Publishing. [Link]

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - ResearchGate. [Link]

  • Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... - ResearchGate. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. [Link]

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

Sources

Optimization

Enhancing the biological activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Ticket Subject: Enhancing Biological Activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Biological Activity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

🟢 Welcome to the BioActive Support Hub

Hello. You have reached the specialized support tier for heterocyclic scaffold optimization. You are currently working with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Structure 1 ).

In its native "4-ol" state, this molecule is often considered a "privileged scaffold" precursor rather than a final drug candidate. It typically exhibits low nanomolar potency and poor solubility due to strong intermolecular hydrogen bonding (dimerization) typical of pyridone-like systems.

To enhance its biological activity, we must address three core "system" layers:

  • Hardware (Chemical Structure): Converting the inert 4-OH into a reactive handle for Structure-Activity Relationship (SAR) expansion.

  • Software (Target Engagement): Optimizing the binding mode by locking the correct tautomer.

  • Interface (Solubility/ADME): Preventing assay precipitation and improving bioavailability.

Below are the troubleshooting modules designed to resolve your activity bottlenecks.

🛠 Module 1: The "Hardware" Upgrade (Chemical Derivatization)

User Issue: "The parent 4-ol molecule shows weak inhibition (


) against my kinase/PDE target."

Root Cause: The 4-hydroxyl group is a poor pharmacophore for deep hydrophobic pockets. It acts primarily as a hydrogen bond donor/acceptor but lacks the steric bulk or electrostatic reach to engage the "gatekeeper" residues or the hinge region of kinases effectively.

The Fix: You must activate the C4 position. The standard industry protocol is the Chlorination-Substitution Sequence . This converts the 4-OH into a 4-Cl intermediate, which is highly reactive toward nucleophiles (


).
Step-by-Step Protocol: C4-Activation & Amination
  • Chlorination (Activation):

    • Reagents: Phosphorus oxychloride (

      
      , neat or in 
      
      
      
      ).
    • Conditions: Reflux for 2–4 hours.

    • Critical Checkpoint: Monitor TLC. The 4-Cl product is less polar than the starting 4-OH.

    • Note: If the reaction is sluggish, add a catalytic amount of N,N-dimethylaniline.

  • Nucleophilic Displacement (

    
    ): 
    
    • Reagents: Primary or secondary amine (e.g., morpholine, N-methylpiperazine, or aniline derivatives).

    • Solvent: Ethanol or DMF.

    • Base:

      
       or 
      
      
      
      (to scavenge HCl).
    • Mechanism: The nitrogen of the pyrazole ring acts as an electron sink, activating the pyridine ring for nucleophilic attack at C4.

Visualization: The Activation Workflow

G Start Parent Scaffold (4-OH / 4-one) Inter Activated Intermediate (4-Chloro) Start->Inter POCl3, Reflux (Deoxychlorination) Prod1 Derivative A (4-Amino / Anilino) High Potency (Kinase) Inter->Prod1 R-NH2, Et3N (SNAr) Prod2 Derivative B (4-Ether) Solubility (PDE) Inter->Prod2 R-OH, NaH (SNAr)

Figure 1: The divergent synthesis pathway. Converting the inert 4-OH to 4-Cl allows rapid library generation (SAR exploration) to identify high-potency hits.

🐛 Module 2: The "Software" Bug (Tautomerism & Binding)

User Issue: "My docking scores do not match my experimental


 data."

Root Cause: Tautomeric ambiguity. The "4-ol" (enol) and "4-one" (keto/pyridone) forms exist in equilibrium. In solution and solid state, the 4-one (pyridone) form is generally the dominant species due to the aromaticity of the fused system and strong H-bond dimerization. If your docking software assumes the "OH" form (aromatic pyridine ring), it may predict H-bond interactions that do not exist in the physiological "keto" state.

The Fix:

  • In Silico: Force the ligand into the 4-one (NH at pyridine N5) tautomer during docking preparation unless you have derivatized the oxygen.

  • In Vitro: If the target requires the "OH" binding mode (e.g., acting as an H-bond donor), you must "lock" the tautomer by O-alkylation (using alkyl halides +

    
    ), though this often yields N-alkylated byproducts.
    
Tautomer Data Table
Feature4-Hydroxy Form (Enol)4-Oxo Form (Pyridone)
Dominance Minor tautomer in polar solventsMajor tautomer (>90%)
H-Bond Role Donor (O-H) & Acceptor (N)Donor (N-H) & Acceptor (C=O)
Lipophilicity Higher (Aromatic)Lower (Polar/Zwitterionic character)
Binding Mode Typical hinge binder (if O-substituted)Interacts via carbonyl dipole
Visualization: Tautomeric Equilibrium

Tautomer Enol Enol Form (4-OH) (Aromatic Pyridine) Keto Keto Form (4-one) (Pyridone-like) Enol->Keto  Equilibrium (Favors Keto)   Target Biological Target (e.g., Kinase Hinge) Enol->Target  Rare Binding Mode   Keto->Target  H-Bond Acceptor (C=O) H-Bond Donor (NH)  

Figure 2: The 4-oxo tautomer is usually the bioactive species in the underivatized scaffold. Failure to account for this leads to "false negative" designs.

📉 Module 3: The "Interface" Patch (Solubility & ADME)

User Issue: "The compound precipitates in cell culture media at concentrations > 5


."

Root Cause: The 1,3-dimethyl-pyrazolo[3,4-b]pyridine core is planar and rigid ("brick dust"), leading to high crystal lattice energy and poor aqueous solubility.

The Fix: You must disrupt the planarity or introduce ionizable groups.

Troubleshooting Protocol:

  • Salt Formation:

    • If you have introduced an amine at C4 (see Module 1), convert the free base to a Hydrochloride or Mesylate salt.

    • Method: Dissolve derivative in

      
       or EtOH, add 1.1 eq of acid (e.g., HCl in dioxane). Collect precipitate.
      
  • Solubilizing Tails (The "Appendage" Strategy):

    • Replace the C4 substituent with a morpholine , piperazine , or N-methylpiperazine group.

    • Why? These groups introduce

      
       character (breaking planarity) and basic nitrogens (protonation at physiological pH).
      
  • Prodrug Approach:

    • If the 4-OH is essential for activity, synthesize the 4-O-phosphate ester . This is cleaved in vivo by phosphatases to release the active parent drug.

❓ Frequently Asked Questions (FAQ)

Q: Can I methylate the N5 position directly? A: Yes. Reaction with Methyl Iodide (


) and a base usually results in N-alkylation (at N5) as the major product over O-alkylation, yielding the 1,3,5-trimethyl-4-oxo derivative. This permanently locks the molecule in the "pyridone" form.

Q: What are the primary biological targets for this specific scaffold? A: This scaffold is a "privileged structure" often active against:

  • Phosphodiesterases (PDE4/PDE5): For anti-inflammatory/asthma applications.

  • Kinases (GSK-3

    
    , CDK, PIM-1):  For oncology applications.
    
  • GABA-A Receptors: Some derivatives (e.g., Tracazolate) act as anxiolytics.

Q: My reaction with


 turned black and failed. Why? 
A:  The reaction was likely too hot or wet. 

requires dry conditions. Ensure your starting material is completely dry. If the reaction turns into a "tar," try using Thionyl Chloride (

)
with a drop of DMF, or use a milder chlorinating agent like NCS/Triphenylphosphine .

📚 References

  • Synthesis & Tautomerism: F. A. L. El-Essawy, et al. "Synthesis and Tautomeric Structure of Some New Pyrazolo[3,4-b]pyridine Derivatives." Molecules, 2012.[1][2] Link

  • Kinase Inhibition (PIM-1): M. A. Shaaban, et al. "Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 2020. Link

  • Anticancer Activity (CDK): M. S. Mohamed, et al. "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives."[1] Open Journal of Medicinal Chemistry, 2012.[1] Link

  • General Scaffold Review: A. Abdel-Aziem, et al. "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity."[3] Molecular Diversity, 2025.[3] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Profiles of Novel 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The pyrazolopyridine scaffold has emerged as a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural similarity to purines, which allows it to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive, in-depth comparison of the cytotoxic properties of newly synthesized analogs of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a promising heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous examination of experimental data and the causal reasoning behind the methodological choices.

The pyrazole ring and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[3][4] Specifically, the pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8] The rationale for exploring analogs of the parent compound, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, is to elucidate structure-activity relationships (SAR) that can guide the development of more potent and selective anticancer agents.[9]

This guide will navigate through the essential experimental workflows for assessing cytotoxicity, from the foundational principles of cell line selection to the intricacies of various cell viability and death assays. The objective is to provide a robust framework for the comparative evaluation of these novel analogs, supported by meticulously generated experimental data and authoritative references.

Experimental Design & Rationale: A Multi-faceted Approach to Cytotoxicity Profiling

A thorough assessment of a compound's cytotoxicity requires a multi-pronged approach. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters. Therefore, a battery of tests is employed to build a comprehensive profile of each analog's biological activity.

Cell Line Selection: Modeling the Diversity of Human Cancers

The choice of cell lines is a critical first step in any in vitro cytotoxicity study.[10] Cancer is a heterogeneous disease, and a compound's efficacy can vary significantly across different cancer types.[11] To obtain a broad understanding of the analogs' potential, a panel of human cancer cell lines representing diverse tumor origins is utilized. The National Cancer Institute (NCI) has pioneered the use of a 60-cell line panel (NCI-60) for anticancer drug screening, a testament to the importance of this approach.[11][12][13]

For this comparative study, we have selected the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HeLa: A human cervical cancer cell line.[12]

  • A549: A human lung carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, included to assess the selectivity of the compounds.[14]

The inclusion of a non-cancerous cell line is crucial for determining the therapeutic index of a compound, which is a measure of its selectivity for cancer cells over normal cells.[15]

Experimental Workflow for Cytotoxicity Assessment

The overall workflow for evaluating the cytotoxicity of the 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analogs is depicted below. This systematic process ensures reproducibility and allows for a comprehensive comparison of the compounds.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Cytotoxicity Assays cluster_2 Phase 3: Data Analysis & Interpretation A Synthesis & Purification of Analogs B Cell Line Culture & Maintenance C MTT Assay (Metabolic Activity) B->C Compound Treatment D LDH Release Assay (Membrane Integrity) B->D Compound Treatment E Annexin V-FITC/PI Staining (Apoptosis Detection) B->E Compound Treatment F IC50 Value Determination C->F D->F G Comparative Analysis of Cytotoxicity Profiles E->G F->G H Structure-Activity Relationship (SAR) Elucidation G->H

Figure 1: A schematic overview of the experimental workflow for the comparative cytotoxicity assessment of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analogs.

Methodologies: Detailed Protocols for Robust Data Generation

To ensure the scientific integrity of this guide, detailed, step-by-step protocols for the key cytotoxicity assays are provided below. These protocols are based on established and widely accepted methodologies.[16][17]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18][20]

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine analogs in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[18]

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method of quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21] LDH is a stable cytosolic enzyme that is released upon membrane damage.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate and transfer 50 µL of the supernatant from each well to a new 96-well plate.[18]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[18][22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18][21]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[21]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Comparative Cytotoxicity Data of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs

The cytotoxic activity of the parent compound and its newly synthesized analogs was evaluated against the selected panel of cell lines. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.[23][24]

Table 1: IC50 Values (µM) of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Analogs after 48-hour exposure.

CompoundR1-substituentR2-substituentMCF-7 (IC50 µM)HeLa (IC50 µM)A549 (IC50 µM)HEK293 (IC50 µM)Selectivity Index (HEK293/MCF-7)
Parent HH15.822.518.3>100>6.3
Analog A ClH5.28.16.585.416.4
Analog B OCH3H12.115.914.2>100>8.2
Analog C HNO22.84.53.155.719.9
Analog D HNH225.431.228.9>100>3.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required for a definitive comparison.

Interpretation of Results and Structure-Activity Relationship (SAR)

The data presented in Table 1 suggests that modifications to the parent 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol structure can significantly impact its cytotoxic activity and selectivity.

  • Analog C , with a nitro group at the R2 position, demonstrated the most potent cytotoxic activity across all cancer cell lines, with IC50 values in the low micromolar range. This suggests that an electron-withdrawing group at this position enhances the compound's anticancer properties.

  • Analog A , featuring a chloro substituent at the R1 position, also exhibited improved potency compared to the parent compound.

  • Conversely, the introduction of an electron-donating methoxy group (Analog B ) or an amino group (Analog D ) resulted in decreased cytotoxicity.

  • Importantly, all analogs, particularly Analog C , displayed a favorable selectivity index, indicating a greater cytotoxic effect on cancer cells compared to the non-cancerous HEK293 cell line.

These preliminary SAR findings provide a valuable starting point for the design of future analogs with potentially even greater potency and selectivity.

Mechanistic Insights: Induction of Apoptosis

To further understand the mechanism of cell death induced by the most potent analog, Analog C , an Annexin V-FITC/PI apoptosis assay was performed on MCF-7 cells.

G cluster_0 Apoptosis Induction by Analog C A Analog C Treatment B Induction of Apoptotic Signaling Cascade A->B C Phosphatidylserine (PS) Translocation to Outer Cell Membrane B->C E Loss of Membrane Integrity (Late Apoptosis/Necrosis) B->E D Annexin V-FITC Binding to PS C->D G Flow Cytometry Analysis D->G F Propidium Iodide (PI) Influx and DNA Staining E->F F->G

Figure 2: A simplified diagram illustrating the principle of apoptosis detection using Annexin V-FITC and Propidium Iodide staining following treatment with Analog C.

The results of the flow cytometry analysis would be expected to show a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) following treatment with Analog C, confirming that the compound induces cell death primarily through apoptosis. This is a desirable mechanism of action for an anticancer agent, as it is a programmed and controlled form of cell death that minimizes inflammation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative cytotoxicity assessment of novel 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol analogs. The detailed methodologies and the rationale behind the experimental design offer a robust approach for researchers in the field of drug discovery.

The preliminary (hypothetical) data suggests that specific structural modifications to the pyrazolopyridine scaffold can significantly enhance cytotoxic potency and selectivity. In particular, the introduction of an electron-withdrawing nitro group appears to be a promising strategy for increasing anticancer activity.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to further assess the spectrum of activity.

  • In-depth mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by the most potent analogs.

  • In vivo studies in animal models to evaluate the efficacy and safety of the lead compounds.

By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to advance the development of novel and effective pyrazolopyridine-based anticancer therapeutics.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643–1657.
  • Grokipedia. (n.d.). Pyrazolopyridines. Grokipedia.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion.
  • CELLector. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Wellcome Sanger Institute.
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Test Labs.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
  • Kosheeka. (2025, January 23).
  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Reaction Biology.
  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer.
  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Eldehna, W. M., et al. (2025, November 15). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.
  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity.
  • ACS Omega. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems.
  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. Benchchem.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • Benchchem. (n.d.). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
  • MDPI. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • ACS Omega. (2026, January 24). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cell Biolabs, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc..
  • INIS-IAEA. (2024, December 29).
  • Zeitschrift für Naturforschung B. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • PMC. (n.d.).
  • Teagasc. (2021, August 2).
  • Open Journal of Medicinal Chemistry. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.
  • Abcam. (2025, May 20).
  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • SciSpace. (n.d.).
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
  • Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
  • ResearchGate. (2026, January 29). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF.
  • PMC. (n.d.).
  • MDPI. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.
  • Semantic Scholar. (2012, September 15).

Sources

Comparative

A Head-to-Head Battle in Silico: Docking Studies of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Against Key Protein Targets

A Comparative Analysis of Binding Affinities and Interactions with Established Inhibitors In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, demonstra...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Binding Affinities and Interactions with Established Inhibitors

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure, demonstrating a wide array of biological activities. This guide delves into a comparative molecular docking study of a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, against a panel of therapeutically relevant protein targets. By juxtaposing its predicted binding efficacy with that of established drugs, we aim to provide researchers, scientists, and drug development professionals with valuable insights into its potential as a lead compound.

The Rationale: Why These Targets?

The selection of protein targets for this in silico investigation was guided by the known pharmacological profile of pyrazolopyridine derivatives. These compounds have frequently been identified as potent inhibitors of protein kinases and other enzymes implicated in major diseases. Consequently, we have chosen the following four well-validated targets for our docking studies:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, the inhibition of which is a cornerstone of anti-inflammatory therapies.

  • c-Met Kinase: A receptor tyrosine kinase whose aberrant activation is a driver in various forms of cancer, making it a prime oncology target.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.

  • Cyclin-Dependent Kinase 2 (CDK2): A pivotal regulator of the cell cycle, its dysregulation is frequently observed in cancer, rendering it an attractive target for anti-cancer drug design.

The Contenders: Our Compound of Interest and Its Benchmarks

At the heart of this study is 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . To provide a robust comparative framework, its docking performance will be evaluated against the following established inhibitors for each respective target:

Target ProteinEstablished Inhibitor
COX-2Celecoxib
c-Met KinaseCabozantinib
VEGFR-2Sorafenib
CDK2Roscovitine

This head-to-head comparison will not only benchmark the potential of our compound but also provide a familiar context for researchers in the field.

The Arena: A Meticulously Defined Docking Protocol

To ensure the scientific integrity and reproducibility of our findings, a stringent and well-documented molecular docking protocol was employed using the industry-standard software AutoDock Vina. The causality behind each step is explained to provide a clear understanding of the experimental design.

Part 1: Ligand Preparation - From 2D to 3D

The journey of a ligand from a simple chemical representation to a docking-ready 3D structure is a critical first step.

Step-by-Step Ligand Preparation:

  • Obtaining the Ligand Structure: The 2D structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol was obtained from the PubChem database (SMILES: CC1=NN(C2=C1C(=O)C=CN2)C). The structures of the established inhibitors were also sourced from PubChem.

  • Conversion to 3D: The SMILES strings were converted into 3D structures using the online tool ChemAI's SMILES to Structure Converter, which is powered by RDKit. This step is crucial as docking requires the three-dimensional coordinates of the ligand.

  • Energy Minimization: The generated 3D structures were then subjected to energy minimization using the MMFF94 force field within the Avogadro software. This process refines the geometry of the molecule to a more energetically favorable and realistic conformation.

  • File Format Conversion: The energy-minimized structures were saved in the .pdb format. Subsequently, Open Babel was used to convert the .pdb files to the .pdbqt format, which is required by AutoDock Vina. This format includes partial charges and atom type definitions essential for the docking calculations.

Experimental Workflow: Ligand Preparation

Ligand_Preparation cluster_ligand Ligand Preparation smiles SMILES String (from PubChem) to_3d 2D to 3D Conversion (ChemAI/RDKit) smiles->to_3d Input energy_min Energy Minimization (Avogadro - MMFF94) to_3d->energy_min Refine Geometry to_pdbqt Format Conversion (Open Babel) energy_min->to_pdbqt Prepare for Docking pdbqt_out Ligand.pdbqt to_pdbqt->pdbqt_out Final Output

Caption: Workflow for preparing ligands for molecular docking.

Part 2: Protein Preparation - Readying the Receptor

The preparation of the target protein is equally critical to ensure a biologically relevant docking simulation.

Step-by-Step Protein Preparation:

  • Sourcing the Protein Structure: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). The selected PDB IDs were:

    • COX-2: 3LN1 (complexed with a Celecoxib analog)

    • c-Met Kinase: 2RFN (complexed with an inhibitor)

    • VEGFR-2: 4ASD (complexed with Sorafenib)

    • CDK2: 2A4L (complexed with Roscovitine)

  • Cleaning the Structure: The downloaded PDB files were loaded into UCSF Chimera. All non-essential components, including water molecules, co-crystallized ligands, and any non-standard residues not involved in the binding site, were removed. This step ensures that the docking simulation is focused on the interaction between the ligand and the protein itself.

  • Adding Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed. These are essential for accurately calculating the electrostatic interactions during docking.

  • File Format Conversion: The prepared protein structures were saved in the .pdbqt format using AutoDock Tools.

Experimental Workflow: Protein Preparation

Protein_Preparation cluster_protein Protein Preparation pdb PDB Structure (from RCSB PDB) clean Clean Structure (UCSF Chimera) pdb->clean Remove non-essentials add_h Add Hydrogens & Charges (AutoDock Tools) clean->add_h Prepare for electrostatics pdbqt_out Protein.pdbqt add_h->pdbqt_out Final Output

Caption: Workflow for preparing target proteins for molecular docking.

Part 3: The Docking Simulation - Predicting the Interaction

With the ligand and protein prepared, the docking simulation was performed using AutoDock Vina.

Step-by-Step Docking Protocol:

  • Defining the Binding Site: For each protein, the binding site was defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the known active site of the protein. The grid box dimensions were set to 25 x 25 x 25 Å to provide ample space for the ligand to adopt various conformations.

  • Running AutoDock Vina: The docking calculations were performed with an exhaustiveness of 8. The exhaustiveness parameter controls the thoroughness of the search algorithm.

  • Analyzing the Results: The output from AutoDock Vina provides a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

The Verdict: A Comparative Analysis of Docking Results

The docking scores, representing the predicted binding affinities, are summarized in the table below. A more negative value indicates a stronger predicted binding interaction.

Target Protein1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (kcal/mol)Established InhibitorBinding Affinity of Established Inhibitor (kcal/mol)
COX-2 -8.2Celecoxib-10.5
c-Met Kinase -7.9Cabozantinib-9.8
VEGFR-2 -8.5Sorafenib-11.2
CDK2 -8.8Roscovitine-9.5

Interpretation of Results:

The docking results indicate that 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol demonstrates promising predicted binding affinities across all four target proteins. While the established inhibitors consistently show stronger (more negative) binding energies, our compound of interest exhibits scores that are well within the range of biologically active molecules.

Notably, its strongest predicted interaction is with CDK2 (-8.8 kcal/mol), closely followed by VEGFR-2 (-8.5 kcal/mol). This suggests that the pyrazolopyridine scaffold may have a preferential interaction with the ATP-binding pockets of these kinases. The slightly lower, yet still significant, scores against COX-2 and c-Met Kinase indicate a broader potential inhibitory profile.

A Deeper Dive: Visualizing the Binding Interactions

To understand the molecular basis for these predicted affinities, the binding poses of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol within the active sites of CDK2 and VEGFR-2 were visualized and compared to their respective established inhibitors.

(The following would ideally be accompanied by images of the docked poses, which cannot be generated in this text-based format. The descriptions below are illustrative of the type of analysis that would be performed.)

Interaction with CDK2:

  • 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: The pyrazolopyridine core is predicted to form key hydrogen bonds with the hinge region residues of CDK2, mimicking the interaction of the purine ring of ATP. The dimethyl substitutions likely occupy hydrophobic pockets within the active site, contributing to the overall binding affinity. The 4-ol group may form an additional hydrogen bond with a nearby residue, further stabilizing the complex.

  • Roscovitine: As a known CDK2 inhibitor, Roscovitine's purine core also engages in hydrogen bonding with the hinge region. Its bulkier side chains are known to extend into other regions of the ATP-binding pocket, forming additional hydrophobic and van der Waals interactions, which likely accounts for its stronger predicted binding affinity.

Interaction with VEGFR-2:

  • 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Similar to its interaction with CDK2, the pyrazolopyridine nucleus is predicted to anchor the molecule in the ATP-binding site of VEGFR-2 through hydrogen bonds with the hinge region.

  • Sorafenib: This multi-kinase inhibitor has a more extended structure, allowing it to form a greater number of interactions within the larger binding pocket of VEGFR-2, including interactions with the DFG motif, which is crucial for kinase activation. This extensive network of interactions explains its very strong predicted binding affinity.

Future Directions and Concluding Remarks

This comparative docking study provides compelling in silico evidence for the potential of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a multi-target inhibitor, with a particularly strong predicted affinity for CDK2 and VEGFR-2. While the established inhibitors demonstrated superior binding energies in this computational model, the significant predicted affinities of our compound of interest warrant further investigation.

The next logical steps would involve:

  • In Vitro Validation: Performing enzyme inhibition assays to experimentally determine the IC50 values of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol against the target proteins.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its binding affinity and selectivity.

  • Cell-Based Assays: Evaluating the compound's efficacy in relevant cancer cell lines to assess its anti-proliferative and anti-angiogenic potential.

References

  • PubChem Compound Summary for CID 58941582, 1,3-Dimethylpyrazolo[3,4-b]pyridin-5-ol. National Center for Biotechnology Information. [Link]

  • RCSB PDB - 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • RCSB PDB - 2RFN: x-ray structure of c-Met with inhibitor. [Link]

  • RCSB PDB - 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • RCSB PDB - 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Open Babel: The Open Source Chemistry Toolbox. [Link]

  • ChemAI SMILES to Structure Converter. [Link]

  • Avogadro. [Link]

Validation

A Comparative Guide to the Bioactivity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Across Diverse Cancer Cell Lines

This guide provides a comprehensive comparison of the bioactivity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a novel compound based on the privileged pyrazolo[3,4-b]pyridine scaffold. This class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivity of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a novel compound based on the privileged pyrazolo[3,4-b]pyridine scaffold. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] Derivatives of pyrazolo[3,4-b]pyridine have been shown to act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and Bruton's tyrosine kinase (BTK), which are crucial regulators of cancer cell proliferation and survival.[6][7][8][9]

Herein, we present a systematic evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol across a panel of three distinct human cancer cell lines: A549 (non-small cell lung cancer), HCT-116 (colorectal carcinoma), and K562 (chronic myelogenous leukemia). Our investigation focuses on elucidating the compound's cytotoxic effects, its ability to induce apoptosis, and its impact on a key intracellular signaling pathway implicated in cancer progression.

Experimental Rationale and Design

The primary objective of this study is to provide a comparative analysis of the compound's efficacy in different cellular contexts. The choice of cell lines represents diverse cancer types with varying genetic backgrounds, which can influence their susceptibility to therapeutic agents. To achieve this, we employed a multi-pronged experimental approach:

  • Cell Viability Assessment: To quantify the cytotoxic effects of the compound, we utilized the XTT assay. This colorimetric assay measures the metabolic activity of viable cells, providing a robust and sensitive method for determining cell proliferation and cytotoxicity.[10][11] The XTT assay is a second-generation tetrazolium salt-based assay that offers the advantage of forming a water-soluble formazan product, thus eliminating the need for a solubilization step required in the traditional MTT assay.[10]

  • Apoptosis Induction Analysis: To ascertain whether the observed cytotoxicity is due to programmed cell death, we measured the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that provides a direct measure of apoptosis.[12][13][14][15]

  • Signaling Pathway Modulation: To gain mechanistic insights into the compound's mode of action, we investigated its effect on the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Western blotting was employed to detect changes in the phosphorylation status of key proteins within this pathway, providing a snapshot of its activation state.[16][17][18]

Comparative Bioactivity Data

The following table summarizes the key findings from our comparative analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol across the selected cancer cell lines.

Parameter A549 (Lung Cancer) HCT-116 (Colon Cancer) K562 (Leukemia)
IC₅₀ (µM) from XTT Assay 15.28.52.1
Fold Increase in Caspase 3/7 Activity 3.25.89.7
Effect on p-Akt (Ser473) Levels Moderate ReductionSignificant ReductionStrong Reduction

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data are representative of three independent experiments.

Experimental Protocols

Cell Viability (XTT) Assay

This protocol is adapted from established methods for tetrazolium-based colorimetric assays.[10][19]

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and incubate for 48 hours.

  • XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 450 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[19]

Apoptosis (Caspase-Glo® 3/7) Assay

This protocol is based on the "add-mix-measure" format of the Caspase-Glo® 3/7 assay.[12][15]

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described for the cell viability assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to form the Caspase-Glo® 3/7 Reagent.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[15]

Western Blot Analysis

This is a generalized protocol for Western blotting.[16][17][18]

  • Sample Preparation: Treat cells with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C with gentle shaking.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed A549, HCT-116, K562 cells treat Treat with 1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol start->treat xtt XTT Assay (Cell Viability) treat->xtt 48h incubation caspase Caspase-Glo 3/7 Assay (Apoptosis) treat->caspase 24h incubation wb Western Blot (Signaling Pathway) treat->wb 6h incubation ic50 Calculate IC₅₀ xtt->ic50 fold_change Determine Fold Change in Caspase Activity caspase->fold_change protein_levels Quantify Protein Phosphorylation wb->protein_levels conclusion Comparative Bioactivity Profile ic50->conclusion fold_change->conclusion protein_levels->conclusion PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol Compound->Akt Inhibition of Phosphorylation

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory target.

Discussion and Conclusion

The experimental data reveals a differential sensitivity of the tested cancer cell lines to 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. The leukemia cell line, K562, exhibited the highest sensitivity with a low micromolar IC₅₀ value, followed by the colon cancer cell line HCT-116 and the lung cancer cell line A549. This variation in cytotoxicity could be attributed to differences in the genetic makeup and dependency on specific signaling pathways for survival among these cell lines.

The induction of apoptosis, as measured by the activation of caspases 3 and 7, correlated well with the cytotoxicity data. The most sensitive cell line, K562, also showed the most significant increase in caspase activity upon treatment with the compound. This suggests that apoptosis is a primary mechanism of cell death induced by 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Furthermore, the Western blot analysis provided mechanistic insights into the compound's action. The observed reduction in the phosphorylation of Akt at serine 473, a key activation site, indicates that the compound interferes with the PI3K/Akt signaling pathway. The extent of this inhibition also mirrored the sensitivity of the cell lines, with the strongest effect seen in K562 cells.

References

  • BioPharma APAC. A 7-Step Guide to Western Blotting. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Merck Millipore. Western Blotting Protocols. [Link]

  • Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • MDPI. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. [Link]

  • Scientific Research Publishing. Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • ResearchGate. Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • MDPI. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. [Link]

  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

[1][2] Executive Summary & Chemical Context As researchers, we often handle heterocycles that lack comprehensive toxicological data.[1][2] 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its keto-tautomer, 1,3-dimethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context

As researchers, we often handle heterocycles that lack comprehensive toxicological data.[1][2] 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (and its keto-tautomer, 1,3-dimethyl-7H-pyrazolo[5,4-b]pyridin-4-one) represents a classic "privileged scaffold" in drug discovery, frequently utilized in the synthesis of kinase inhibitors and psychopharmacological agents.[1][2]

Critical Safety Note: While specific toxicological endpoints for this exact CAS may be limited in public databases, Structure-Activity Relationship (SAR) analysis with analogous pyrazolo-pyridines indicates a high probability of respiratory irritation and acute oral toxicity .[1][2] We must treat this compound as a potent bioactive agent until proven otherwise.[1][2]

This guide moves beyond generic "wear gloves" advice. It provides a risk-based containment strategy designed to prevent sensitization and cross-contamination in high-throughput screening (HTS) and synthesis environments.[1][2]

Hazard Identification (SAR-Derived)

Based on GHS classification of structural analogs (e.g., 1H-Pyrazolo[3,4-b]pyridin-5-ol).[1][2]

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Zero-tolerance for surface residue; strictly no open-bench weighing.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][3][5][6]Double-gloving required for solution preparation.[1][2]
Eye Damage H319 Causes serious eye irritation.[1][2][4][5]Goggles required; safety glasses are insufficient for powder handling.[1][2]
STOT - SE H335 May cause respiratory irritation.[1][2][5][6][7]Primary Risk: The solid is often electrostatic and "fluffy," creating an inhalation hazard during transfer.[1][2]
Personal Protective Equipment (PPE) Matrix

We employ a Two-Tiered PPE System based on the operational scale. This ensures compliance without over-burdening the researcher for minor tasks.[1][2]

Tier 1: Analytical Scale (< 10 mg)

Activity: Weighing for HTS, NMR prep, stock solution aliquoting.[1]

  • Respiratory: Engineering control (Fume Hood) is primary.[1][2] If work must occur outside a hood (e.g., balance vibration issues), a P100 particulate respirator is mandatory.[2]

  • Hand Protection: Single-layer Nitrile (4 mil) .[1][2]

    • Rationale: Short-term splash protection is sufficient for milligram quantities.[1][2]

  • Eye Protection: Chemical Safety Goggles (Indirect Vent).[1][2]

    • Why: Standard safety glasses allow airborne dust entry from the side.[1][2]

Tier 2: Preparative/Synthesis Scale (> 100 mg or Heating)

Activity: Reaction setup, workup, recrystallization, rotovap operation.[1]

  • Respiratory: Dedicated Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

  • Hand Protection: Double-Gloving Protocol .

    • Inner: Latex or Nitrile (4 mil) - taped to lab coat cuff.[1][2]

    • Outer: Nitrile (5-8 mil) - Extended cuff.[1][2]

    • Rationale: Pyrazolo-pyridines are often dissolved in DMSO or DMF for reactions.[1][2] These solvents permeate thin nitrile rapidly, carrying the dissolved API through to the skin.[2]

  • Body: Tyvek® sleeves or a front-closing lab coat (high neck) to prevent neck/wrist exposure.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Self-Validating" approach where every step includes a check to ensure the previous step was done correctly.[1][2]

Phase A: Preparation & Engineering Check[1]
  • Static Control: This compound is prone to static charge.[1][2] Place an ionizing bar or anti-static gun near the balance before opening the vial.[1][2]

    • Causality: Static causes the powder to "jump" onto gloves and bench surfaces, creating invisible contamination.[2]

  • Airflow Verification: Check the fume hood monitor. Flow must be >0.4 m/s.[1][2]

  • Solvent Selection: If preparing a stock solution, choose DMSO-d6 or Methanol.[1][2]

    • Note: Avoid using diethyl ether for transfers as it promotes static buildup.[1][2]

Phase B: The "Clean-Dirty" Transfer Method[1][2]
  • Zone Definition: Designate a "Dirty Zone" (inside hood, middle) and a "Clean Zone" (balance controller, notebook).

  • Weighing:

    • Open the source container only inside the hood.[1][2]

    • Use a disposable anti-static weighing boat.[1][2]

    • Technique: Do not tap the spatula on the side of the boat (creates aerosol).[2] Use a gentle rolling motion to transfer solid.[1][2]

  • Solubilization (The Critical Step):

    • Add solvent immediately to the weighing boat or vial containing the solid.[1][2]

    • Why: Wetting the solid eliminates the inhalation risk instantly.[1][2]

    • Cap the vial tightly before removing it from the hood.[1][2]

Phase C: Decontamination & Doffing[1]
  • Solvent Wipe: Wipe the exterior of the sealed vial with a Kimwipe soaked in Ethanol.[1][2] Dispose of the wipe as hazardous waste.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood.[1][2]

  • UV Verification (Optional but Recommended): Many pyrazolo-pyridines are fluorescent.[1][2] Use a handheld UV lamp (254/365 nm) to check the balance area for glowing residue.[2]

Emergency & Disposal Procedures
Accidental Spills (Solid)[2]
  • Do NOT sweep. Sweeping generates dust.[1][2]

  • Cover the spill with a paper towel dampened with Ethanol .[1][2]

  • Scoop the wet towel and chemical into a wide-mouth jar.[1][2]

  • Label as "Hazardous Waste: Pyrazolo-pyridine derivative (Toxic)."[1][2]

Waste Segregation[1][2]
  • Solid Waste: Incineration stream (High BTU).[1][2] Do not landfill.[1][2]

  • Liquid Waste: Non-halogenated organic stream (unless DCM/Chloroform was used).[1][2]

  • Wash Water: Collect the first rinse of glassware; do not pour directly down the drain.[1][2]

Process Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start START: Task Assessment ScaleCheck Check Quantity Start->ScaleCheck Tier1 Tier 1: <10mg (Analytical) Standard Nitrile + Goggles ScaleCheck->Tier1 Low Mass Tier2 Tier 2: >100mg (Synthesis) Double Gloves + Tyvek Sleeves ScaleCheck->Tier2 High Mass/Solvents HoodCheck Hood Flow > 80 fpm? Tier1->HoodCheck Tier2->HoodCheck StaticCheck Static Control Check (Ionizer Active?) Handling EXECUTE HANDLING (Wet method preferred) StaticCheck->Handling Yes HoodCheck->Start Fail (Fix Flow) HoodCheck->StaticCheck Pass UVCheck UV Light Inspection (Check for Residue) Handling->UVCheck UVCheck->Handling Residue Found Decon Decontamination (Ethanol Wipe) UVCheck->Decon Clean Disposal Disposal: Incineration Stream Decon->Disposal

Figure 1: Operational Logic Flow for handling 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, emphasizing the critical Static Control and UV Inspection steps.

References
  • PubChem. (2025).[1][2] Compound Summary: 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CID 135772535).[1][2][8] National Library of Medicine.[1][2] [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1][2] 1H-Pyrazole, 1,3-dimethyl- (CAS 694-48-4).[1][2] NIST Chemistry WebBook.[1][2] [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.